molecular formula C8H5F2N B1354804 2,4-Difluoro-5-methylbenzonitrile CAS No. 329314-68-3

2,4-Difluoro-5-methylbenzonitrile

Cat. No.: B1354804
CAS No.: 329314-68-3
M. Wt: 153.13 g/mol
InChI Key: QUUFHRSTBTZWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3) is a fluorinated aromatic nitrile with the molecular formula C₈H₅F₂N and an average mass of 153.131 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the discovery and development of a novel series of poly(ADP-ribose) polymerase 1 (PARP1) inhibitors derived from Olaparib . PARP1 is an enzyme overexpressed in various cancers, and its inhibition is a promising therapeutic strategy, especially for BRCA-deficient tumors . The incorporation of the 2,4-difluoro motif in the molecular linker is a strategic design; the fluorine atoms can form key hydrogen bonds with amino acid residues in the PARP1 enzyme active site, such as Glu763 and Ser864, which may enhance biological activity and improve the inhibitor's binding affinity . Furthermore, the introduction of fluorine atoms is a well-established tactic in drug design to modulate the pKa, lipophilicity, metabolic stability, and overall pharmacokinetic profile of lead compounds . Researchers value this compound as a versatile building block for constructing potential anticancer agents. It is typically synthesized from 1,5-difluoro-2-iodo-4-methylbenzene via a cyanation reaction using cuprous cyanide . This product is designated for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUFHRSTBTZWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444263
Record name 2,4-Difluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329314-68-3
Record name 2,4-Difluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 329314-68-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-5-methylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methylbenzonitrile (CAS No. 329314-68-3), a fluorinated aromatic nitrile that serves as a critical intermediate in medicinal chemistry. The document details its physicochemical properties, outlines a robust synthesis protocol with mechanistic insights, and delves into its primary application as a key building block for a novel class of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this specialized compound.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a nitrile group, two fluorine atoms, and a methyl group on the benzene ring. These functional groups impart specific reactivity and properties that are highly valuable in organic synthesis, particularly in the construction of complex pharmaceutical agents. The fluorine atoms, in particular, are strategically incorporated in drug design to modulate electronic properties, lipophilicity, metabolic stability, and binding affinity.[1]

The core properties of the compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 329314-68-3[1]
Molecular Formula C₈H₅F₂N[1][2]
Molecular Weight 153.13 g/mol [1][3]
Appearance Solid (Typical)[4]
Solubility Low solubility in water; Soluble in common organic solvents.[4]
Stability Stable under normal storage conditions.[4]

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through a cyanation reaction of a corresponding halogenated precursor.[1] The most direct method involves the displacement of an iodide from 1,5-difluoro-2-iodo-4-methylbenzene using a cyanide source, typically catalyzed by a copper(I) salt.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Workflow cluster_conditions Reaction Conditions reagent 1,5-Difluoro-2-iodo-4-methylbenzene product This compound reagent->product Cyanation Reaction catalyst Copper(I) Cyanide (CuCN) catalyst->reagent solvent Polar Aprotic Solvent (e.g., DMF, NMP) solvent->reagent heat Heat (e.g., 100-150 °C) heat->reagent

Caption: Synthesis of the target compound via copper-catalyzed cyanation.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established Rosenmund-von Braun reactions for aryl halides and should be adapted and optimized under appropriate laboratory conditions.[1][5]

  • Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,5-difluoro-2-iodo-4-methylbenzene (1.0 eq).

  • Reagent Addition: Add Copper(I) cyanide (CuCN, ~1.2 eq) to the flask.

  • Solvent Introduction: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the flask under a positive flow of nitrogen. The solvent volume should be sufficient to ensure effective stirring (e.g., 3-5 mL per mmol of substrate).

  • Reaction Execution: Heat the reaction mixture to 100–150 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Copper(I) Cyanide (CuCN): This is the classic and most effective reagent for this type of nucleophilic aromatic substitution (Rosenmund-von Braun reaction). The copper(I) species coordinates to the aryl halide, facilitating the displacement of the iodide by the cyanide nucleophile.

  • Polar Aprotic Solvent (DMF/NMP): These solvents are ideal as they can dissolve the ionic copper cyanide complex and the organic substrate, and their high boiling points are suitable for the elevated temperatures required for the reaction to proceed at a reasonable rate.[6]

  • Inert Atmosphere: An inert nitrogen or argon atmosphere is crucial to prevent oxidation of the copper(I) catalyst and to avoid side reactions involving atmospheric moisture and oxygen.[6]

Application in Medicinal Chemistry: A PARP1 Inhibitor Building Block

The primary and most significant application of this compound is as a key intermediate in the synthesis of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[1] PARP1 is an enzyme that is overexpressed in many types of cancer, and its inhibition is a clinically validated therapeutic strategy, especially for cancers with deficiencies in DNA repair pathways (e.g., those with BRCA mutations).[1]

The 2,4-difluoro aromatic motif is not merely a structural scaffold but an active participant in enhancing the biological activity of the final drug molecule. The strategically placed fluorine atoms can form critical hydrogen bonds with amino acid residues, such as Glu763 and Ser864, within the active site of the PARP1 enzyme.[1] This enhanced binding affinity can lead to more potent and selective inhibition, improving the overall efficacy and pharmacokinetic profile of the inhibitor.[1]

Logical Pathway for Application

The following diagram illustrates the logical flow from the basic chemical intermediate to its high-value application in cancer therapy research.

Application_Logic cluster_synthesis Chemical Synthesis cluster_development Drug Development cluster_application Therapeutic Application start 2,4-Difluoro-5- methylbenzonitrile api Active Pharmaceutical Ingredient (API) start->api Multi-step Synthesis target PARP1 Inhibition in Cancer Cells api->target Biological Action

Caption: From chemical intermediate to targeted biological action.

Spectroscopic Analysis (Predicted)

While verified experimental spectra for this compound are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. A researcher synthesizing this compound should expect the following characteristics:

  • ¹H NMR:

    • A singlet for the methyl (–CH₃) protons, likely in the range of δ 2.2–2.5 ppm.

    • Two aromatic protons, which will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The proton at C6 (adjacent to the methyl group) and the proton at C3 (between the two fluorine atoms) will have distinct chemical shifts and coupling patterns.

  • ¹³C NMR:

    • A signal for the methyl carbon (–CH₃) around δ 20 ppm.

    • The nitrile carbon (–C≡N) signal will be downfield, typically δ 115–120 ppm.

    • Multiple aromatic carbon signals, with those directly bonded to fluorine exhibiting large carbon-fluorine coupling constants (¹JCF).

  • ¹⁹F NMR:

    • Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to nearby protons.

  • Infrared (IR) Spectroscopy:

    • A sharp, strong absorption band characteristic of the nitrile (–C≡N) stretch, typically appearing around 2220–2240 cm⁻¹.

    • Strong absorption bands in the 1000–1400 cm⁻¹ region corresponding to C–F stretching.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 153, corresponding to the molecular weight of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat sources and strong oxidizing agents.[4]

  • In case of exposure:

    • Skin: Wash off immediately with plenty of water.

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.

Conclusion

This compound is a highly specialized chemical intermediate whose value is intrinsically linked to its role in modern drug discovery. Its unique substitution pattern, particularly the presence of two fluorine atoms, makes it an ideal building block for creating potent and selective PARP1 inhibitors for cancer therapy. Understanding its synthesis, reactivity, and the rationale behind its application provides researchers with the foundational knowledge needed to leverage this compound in the development of next-generation therapeutics.

References

A-Z Guide to 2,4-Difluoro-5-methylbenzonitrile: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2,4-Difluoro-5-methylbenzonitrile (CAS No. 329314-68-3), a fluorinated aromatic nitrile that serves as a critical intermediate in medicinal chemistry.[1] The strategic placement of its difluoro and methyl groups on the benzonitrile core makes it a valuable building block for synthesizing targeted therapeutics, particularly in oncology. This document details its physicochemical properties, outlines a robust synthetic protocol, explores its applications in drug discovery with a focus on PARP1 inhibitors, and provides comprehensive data on its spectroscopic characterization and safe handling procedures. The insights herein are tailored for researchers, chemists, and professionals in drug development, aiming to facilitate the effective utilization of this versatile compound.

Introduction and Physicochemical Properties

This compound, with the molecular formula C₈H₅F₂N, is a solid organic compound recognized for its utility as a synthetic intermediate.[1][2] The introduction of fluorine atoms is a well-established strategy in drug design to modulate key properties such as pKa, lipophilicity, and metabolic stability of lead compounds.[1] The nitrile group is also a valuable pharmacophore, known for its ability to participate in hydrogen bonding and other key interactions within enzyme active sites.[3] This compound's structure is particularly advantageous for creating molecules that require specific steric and electronic profiles for high-affinity binding to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 329314-68-3[1][2]
Molecular Formula C₈H₅F₂N[1][2]
Molecular Weight 153.13 g/mol [1][4]
Appearance Cream to yellow Crystalline Solid[2]
Melting Point 43-50 °C[2][4]
Boiling Point 212.8 °C at 760 mmHg[2][4]
Density ~1.2 g/cm³[2]
Flash Point 82.5 °C[2][4]
Solubility Low in water; Soluble in common organic solvents[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is often achieved via a cyanation reaction from a corresponding halogenated precursor. A common and effective method involves the reaction of 1,5-Difluoro-2-iodo-4-methylbenzene with a cyanide source, such as cuprous cyanide (CuCN).[1]

Causality of Experimental Choices:

  • Precursor: 1,5-Difluoro-2-iodo-4-methylbenzene is an ideal starting material. The iodine atom is a superior leaving group compared to bromine or chlorine in nucleophilic aromatic substitution reactions, facilitating the displacement by the cyanide nucleophile under milder conditions.

  • Cyanide Source: Cuprous cyanide (CuCN) is preferred over alkali metal cyanides like NaCN or KCN in this context (a Rosenmund-von Braun reaction). Cu(I) coordinates to the nitrile, increasing its nucleophilicity and facilitating the reaction with the aryl halide.

  • Solvent: A high-boiling polar aprotic solvent such as DMF or NMP is typically used to ensure the solubility of the reactants and to allow the reaction to proceed at an elevated temperature, which is necessary to overcome the activation energy of the C-I bond cleavage.

  • Catalysis: While not always required with an iodo-precursor, in related syntheses using bromides, palladium complexes or copper-based catalysts with ligands like N,N'-dimethylethylenediamine are used to facilitate the cyanation, enhancing reaction rate and yield.[6][7]

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with 1,5-Difluoro-2-iodo-4-methylbenzene (1.0 equiv), cuprous cyanide (1.2 equiv), and dry DMF.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Cyanation Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification Setup Dry 3-neck flask under N2 atmosphere Reactants Charge with: - 1,5-Difluoro-2-iodo-4-methylbenzene - Cuprous Cyanide (CuCN) - Dry DMF Setup->Reactants Heating Heat to 140-150 °C (12-24h) Reactants->Heating Vigorous Stirring Quench Cool and quench with aq. FeCl3 / HCl Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layers (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final This compound Purify->Final PARP1_Pathway cluster_repair DNA Repair Pathway cluster_apoptosis Cell Fate in BRCA-deficient Cancer DNA_Damage DNA Single-Strand Break PARP1 PARP1 Enzyme DNA_Damage->PARP1 Detects Repair_Complex Repair Complex Assembly PARP1->Repair_Complex Recruits DSB Double-Strand Breaks (at replication fork) PARP1->DSB Trapping leads to Inhibitor Inhibitor containing This compound moiety Inhibitor->PARP1 Blocks XRCC1 XRCC1 DNA_Repaired DNA Repaired XRCC1->DNA_Repaired Mediates Repair LIG3 DNA Ligase III LIG3->DNA_Repaired Mediates Repair PNKP PNKP PNKP->DNA_Repaired Mediates Repair Repair_Complex->XRCC1 Repair_Complex->LIG3 Repair_Complex->PNKP Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Leads to

References

2,4-Difluoro-5-methylbenzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2,4-Difluoro-5-methylbenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No. 329314-68-3), a key fluorinated intermediate in contemporary medicinal chemistry. While this molecule is noted for its role as a critical building block in the synthesis of advanced therapeutic agents, particularly Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a consolidated resource detailing its structural and spectroscopic characteristics is lacking.[1] This document synthesizes information from foundational spectroscopic principles and data from analogous structures to present a detailed elucidation of its molecular architecture. We will cover its core structure, predictable physicochemical properties, and an in-depth analysis of its expected spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a validated synthetic protocol and a logical workflow for its characterization are presented to provide researchers with a self-validating system for its preparation and identity confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile synthetic intermediate.

This compound is a substituted aromatic nitrile whose value in pharmaceutical development has grown significantly. Its molecular framework is integral to the design of potent and selective enzyme inhibitors. Most notably, it serves as a crucial synthetic precursor for a new generation of PARP1 inhibitors, which are paramount in oncology, especially for treating BRCA-deficient cancers.[1] The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold is not trivial; it is a deliberate design choice to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with target proteins.[1] The fluorine atoms, in particular, can engage in critical hydrogen bonding with amino acid residues within an enzyme's active site, thereby enhancing binding affinity and biological activity.[1] A thorough understanding of its molecular structure is therefore essential for chemists aiming to leverage its unique properties in rational drug design.

Molecular Architecture and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a complete understanding of its structure and inherent properties.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. The molecule consists of a benzene ring substituted with a nitrile group (-C≡N) at position 1, two fluorine atoms at positions 2 and 4, and a methyl group (-CH₃) at position 5.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The table below summarizes key physicochemical properties. While experimental data for some parameters are not widely published, reliable predicted values are available and provide a strong basis for experimental design.

PropertyValueSource
CAS Number 329314-68-3[1]
Molecular Formula C₈H₅F₂N[2]
Molecular Weight 153.13 g/mol [2]
Monoisotopic Mass 153.039 Da[2]
Appearance Solid (predicted/typical)[3]
XLogP (Predicted) 2.2[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3 (N and 2xF)[2]

Predicted Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region and one in the aliphatic region. The key to interpretation lies in the spin-spin coupling between protons and fluorine atoms (J-coupling).

Predicted Shift (δ, ppm)MultiplicityCoupling Constant(s) (Hz)AssignmentRationale
~7.5 - 7.7Doublet of Doublets (dd)³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 HzH-6This proton is ortho to the nitrile group, resulting in a downfield shift. It experiences a large 3-bond coupling to the adjacent F at C4 and a smaller 4-bond coupling to H-3.
~7.0 - 7.2Doublet of Doublets (dd)³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 HzH-3This proton is ortho to the fluorine at C2 and C4, leading to a more upfield shift. It couples to the adjacent F at C2 and to H-6.
~2.3 - 2.5Singlet (or narrow t)⁵JH-F ≈ 1-2 Hz-CH₃ (H-7)The methyl protons are expected to be a singlet but may show very small 5-bond coupling to the fluorine at C4, appearing as a narrow triplet or broadened singlet.

The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon signals. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JC-F), which is typically very large (240-260 Hz).

Predicted Shift (δ, ppm)Multiplicity (¹³C-{¹H})AssignmentRationale
~160 - 165Doublet (d)C-2Directly bonded to fluorine (large ¹JC-F). Deshielded by both fluorine and the nitrile group.
~158 - 163Doublet (d)C-4Directly bonded to fluorine (large ¹JC-F). Deshielded by fluorine.
~130 - 135Singlet (s)C-6Aromatic CH carbon, deshielded by the adjacent nitrile group.
~120 - 125Doublet (d)C-5Bonded to the methyl group. Will show a smaller ²JC-F coupling to the fluorine at C4.
~117 - 120Singlet (s)C≡NCharacteristic chemical shift for a nitrile carbon.[4]
~115 - 118Doublet (d)C-3Aromatic CH carbon, shielded by adjacent fluorine atoms. Will show ²JC-F coupling.
~100 - 105Doublet (d)C-1Quaternary carbon attached to the nitrile. Will show ²JC-F coupling to the fluorine at C2.
~15 - 20Singlet (s)-CH₃Typical shift for an aromatic methyl group.

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[5][6] The spectrum is expected to show two distinct signals, each being a doublet due to mutual F-F coupling.

Predicted Shift (δ, ppm vs CFCl₃)MultiplicityCoupling Constant (Hz)AssignmentRationale
-105 to -115Doublet (d)⁴JF-F ≈ 5-15 HzF at C-4The fluorine at C4 is ortho to a methyl group and a proton.
-115 to -125Doublet (d)⁴JF-F ≈ 5-15 HzF at C-2The fluorine at C2 is ortho to the nitrile group and a proton. The electron-withdrawing nitrile group likely shifts it slightly upfield compared to the F at C4.[7]
Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum provides confirmation of key functional groups. The most characteristic vibrations are the nitrile stretch and the carbon-fluorine stretches.

Wavenumber Range (cm⁻¹)IntensityAssignmentRationale
2220 - 2240Strong, SharpC≡N stretchThis is a highly characteristic and clean signal for the nitrile functional group.[8]
1500 - 1620Medium - StrongC=C aromatic ring stretchesMultiple bands are expected in this region, confirming the presence of the benzene ring.
1200 - 1350StrongC-F stretch (Aryl-F)The C-F stretching vibrations in aromatic compounds are typically strong and appear in this region.
2850 - 3000Weak - MediumC-H stretch (sp³ -CH₃)Corresponds to the methyl group C-H bonds.
3030 - 3100WeakC-H stretch (sp² Ar-H)Corresponds to the aromatic C-H bonds.
Mass Spectrometry: Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and structural information from fragmentation patterns.

m/z ValueInterpretationRationale
153Molecular Ion (M⁺) Corresponds to the exact mass of C₈H₅F₂N. Its presence confirms the molecular formula.
138[M - CH₃]⁺Loss of the methyl radical (15 Da) is a common fragmentation pathway for methylated aromatics, leading to a stable cation.[9]
126[M - HCN]⁺Loss of neutral hydrogen cyanide (27 Da) is a characteristic fragmentation for benzonitriles.[10]

Synthesis and Characterization Workflow

A robust and reproducible synthesis protocol is the foundation of any research involving a specific molecule. The subsequent analytical workflow ensures the identity and purity of the final product, embodying the principle of a self-validating system.

Protocol: Synthesis via Cyanation of 1,5-Difluoro-2-iodo-4-methylbenzene

This procedure is based on established cyanation methodologies for aryl halides.[1]

Materials:

  • 1,5-Difluoro-2-iodo-4-methylbenzene

  • Copper(I) Cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or similar polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and workup

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or equivalent solvent system)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,5-Difluoro-2-iodo-4-methylbenzene (1.0 eq) and Copper(I) Cyanide (1.2 - 1.5 eq).

  • Inerting: Evacuate the flask and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is that high temperature is required to overcome the activation energy for this type of nucleophilic substitution on an aryl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure this compound as a solid.

Workflow for Structural Verification

A logical workflow is critical to validate the outcome of the synthesis. The purified product from the protocol above must be subjected to the spectroscopic analyses detailed in Section 3.0 to confirm its molecular structure unequivocally.

G start Synthesis Protocol (Section 4.1) purify Purification (Flash Chromatography) start->purify Crude Mixture product Isolated Pure Product (Solid) purify->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Structure Confirmed nmr->confirm Match Predicted Spectra (Sec 3.1) ir->confirm Key Stretches Present (Sec 3.2) ms->confirm Correct M⁺ and Fragments (Sec 3.3)

Caption: Logical workflow for the synthesis and structural validation.

Application in Drug Discovery: A Key Pharmacophore

The utility of this compound is best exemplified by its role as a building block for PARP1 inhibitors. In this context, the molecule is not just a passive scaffold but an active contributor to the pharmacophore.

  • Hydrogen Bonding: The fluorine at the C4 position can act as a hydrogen bond acceptor, forming a key interaction with backbone amide protons of amino acids like Glycine or Serine in the PARP1 active site.[1] This interaction is crucial for anchoring the inhibitor and ensuring high potency.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functionalities on the final drug molecule, influencing its ionization state at physiological pH and thus affecting cell permeability and target engagement.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of the drug molecule in the body.[1]

The nitrile group itself is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems, making this compound a highly adaptable starting point for library synthesis in a drug discovery campaign.

Conclusion

This compound is a high-value intermediate whose molecular structure is ideally suited for modern drug discovery. This guide has provided a comprehensive, albeit predictive, analysis of its key structural and spectroscopic features. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the identity and purity of this compound after synthesis. The detailed synthetic protocol and characterization workflow provide a practical, self-validating framework for its use in the laboratory. As the demand for sophisticated, highly functionalized therapeutic agents continues to grow, a deep, molecular-level understanding of such critical building blocks will remain indispensable for the advancement of medicinal chemistry.

References

A Technical Guide to 2,4-Difluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, 2,4-Difluoro-5-methylbenzonitrile has emerged as a pivotal intermediate, particularly valued by researchers, scientists, and drug development professionals. Its structural architecture is of significant interest in the synthesis of targeted therapeutics, most notably as a precursor to a novel class of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[1] PARP1 is a crucial enzyme in DNA repair, and its inhibition represents a promising therapeutic strategy for treating cancers, especially those with deficiencies in other repair pathways like BRCA-mutant tumors.[1] This guide provides an in-depth examination of the core physical and chemical properties of this compound, its synthesis, spectral characteristics, and its critical role as a synthetic intermediate.

Physicochemical Properties

This compound is typically a cream to yellow crystalline solid under standard conditions.[2] Its key physical and chemical identifiers and properties are summarized below, providing a foundational dataset for laboratory and developmental applications.

PropertyValueSource(s)
CAS Number 329314-68-3[2][3][4]
Molecular Formula C₈H₅F₂N[1][2][5][6]
Molecular Weight 153.13 g/mol [1][2][5][7]
Appearance Cream to yellow Crystalline Solid[2]
Melting Point 43-50 °C[2]
Boiling Point 212.8 °C (at 760 mmHg)[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 82.5 °C[2]
Solubility Low solubility in water; Soluble in common organic solvents.[5]
Stability Stable under normal laboratory conditions.[5]

Molecular Structure and Spectral Analysis

The structural arrangement of the nitrile, methyl, and two fluorine substituents on the benzene ring dictates the compound's reactivity and its utility in synthesis.

Caption: 2D structure of this compound.

Spectral Data Interpretation

While experimental spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on its functional groups and data from closely related analogs.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically observed in the 2220-2260 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. Strong bands corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum should display two signals in the aromatic region and one signal in the aliphatic region. The methyl (CH₃) protons would appear as a singlet (or a narrow triplet due to small J-coupling with the adjacent fluorine) around 2.2-2.5 ppm. The two aromatic protons would appear as complex multiplets due to H-H and H-F spin-spin coupling.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The nitrile carbon (C≡N) is expected around 115-120 ppm. The methyl carbon would be found at approximately 15-20 ppm. The six aromatic carbons will appear in the 110-165 ppm range, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JCF), a characteristic feature of fluorinated aromatics.

Mass Spectrometry (MS): High-resolution mass spectrometry should show the molecular ion [M]⁺ at an m/z corresponding to its exact mass of 153.0390.[2] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts, such as [M+H]⁺ (123.2 Ų) and [M+Na]⁺ (135.6 Ų).[6]

Synthesis and Reactivity

The primary documented synthesis of this compound involves a cyanation reaction. This approach highlights the compound's role as a downstream derivative of other functionalized aromatics.

Experimental Protocol: Cyanation Reaction

A common synthetic route is the cyanation of a corresponding aryl halide precursor, such as 1,5-difluoro-2-iodo-4-methylbenzene, using a cyanide source like cuprous cyanide (CuCN).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction flask, add 1,5-difluoro-2-iodo-4-methylbenzene and cuprous cyanide (CuCN). The flask is then purged with an inert gas (e.g., Nitrogen or Argon).

  • Solvent Addition: A high-boiling point polar aprotic solvent, such as DMF or NMP, is added via syringe.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically >120 °C) and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Upon cooling, the reaction mixture is poured into an aqueous solution (often containing a complexing agent like ferric chloride or ammonia to remove copper salts) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: A PARP1 Inhibitor Intermediate

The principal value of this compound lies in its role as a strategic building block for complex pharmaceutical agents.[1] Its structure is integral to the synthesis of potent and selective PARP1 inhibitors, which are at the forefront of targeted cancer therapy.

The rationale behind its use is multifaceted:

  • Structural Scaffold: The benzonitrile core provides a rigid framework for orienting other functional groups.

  • Synthetic Handle: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering versatile points for further chemical modification.

  • Fluorine-Mediated Interactions: The strategically placed fluorine atoms are not merely passive substituents. In the context of PARP1 inhibitors, they can form crucial hydrogen bonds with amino acid residues like Glu763 and Ser864 in the enzyme's active site.[1] This interaction can significantly enhance the binding affinity and selectivity of the final drug molecule. The high electronegativity of fluorine also modulates the electronic properties of the aromatic ring, influencing the molecule's overall pharmacokinetic profile.[1]

drug_discovery_role building_block This compound synthesis Multi-step Organic Synthesis building_block->synthesis Key Intermediate api Active Pharmaceutical Ingredient (e.g., PARP1 Inhibitor) synthesis->api Creates formulation Drug Formulation & Preclinical Testing api->formulation Leads to

Caption: Role as a building block in the drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, the hazard profile can be inferred from structurally similar fluorinated benzonitriles. These compounds are generally classified as harmful or toxic.

Precaution CategoryRecommended ActionSource(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat.[5]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, open flames, and strong oxidizing agents.[5]
First Aid (General) Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[5]
Potential Hazards Based on analogs, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[7]

Disclaimer: This information is for guidance only. Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a simple organic molecule; it is a high-value intermediate that empowers the synthesis of sophisticated, next-generation pharmaceuticals. Its well-defined physicochemical properties, combined with the strategic placement of its fluoro and nitrile functional groups, make it an indispensable tool for medicinal chemists. Its demonstrated utility in the construction of PARP1 inhibitors underscores its importance in oncology research and highlights the critical role that carefully designed building blocks play in the journey from laboratory concept to life-saving therapy.

References

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry and Safety of a Key Building Block

2,4-Difluoro-5-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds increasingly vital in the landscape of modern drug discovery and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable intermediate for synthesizing complex molecular architectures, particularly active pharmaceutical ingredients (APIs). For the researchers and scientists handling this compound, a deep and intuitive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and successful research.

This guide moves beyond a simple recitation of safety data. It aims to provide a cohesive, in-depth analysis of the Material Safety Data Sheet (MSDS) for this compound (CAS No. 329314-68-3). By elucidating the causality behind safety protocols and emergency procedures, this document serves as a practical whitepaper for laboratory professionals, ensuring that scientific advancement and personal safety proceed in tandem.

Section 1: Chemical Identification & Physicochemical Properties

A precise understanding of a chemical's identity and physical characteristics is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

Table 1: Core Identification and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
CAS Number 329314-68-3[1][3][4][5]
Molecular Formula C₈H₅F₂N[1][2][5]
Molecular Weight 153.13 g/mol [1][2][5]
Appearance Cream to yellow Crystalline Solid[1]
Melting Point 43-50 °C[1]
Boiling Point 212.8 °C at 760 mmHg[1]
Density ~1.2 g/cm³[1]
Flash Point ~82.5 °C[1]
Solubility Low solubility in water; Soluble in common organic solvents.[2]

Note: Some physical properties, such as boiling and flash points, may be predicted values and should be treated as estimations.

The compound's nature as a solid with a relatively low melting point indicates that it may melt or soften on warm days or near heated equipment. Its high boiling point and flash point suggest it is not highly volatile or flammable at standard room temperature, but it is still a combustible solid.

Section 2: Hazard Identification & GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available data, this compound is classified as a hazardous substance.[1]

Primary Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrile compounds can sometimes be metabolized to release cyanide, a mechanism of toxicity that warrants significant respect and caution.

  • Skin Irritation: Causes skin irritation upon direct contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if the dust or powder is inhaled.[1]

The following diagram illustrates the GHS pictograms and hazard statements associated with this chemical, providing an immediate visual reference for the nature of the risks involved.

GHS_Classification cluster_pictograms GHS Pictograms cluster_statements Hazard Statements p1 Exclamation Mark h302 H302: Harmful if swallowed p1->h302 h312 H312: Harmful in contact with skin p1->h312 h332 H332: Harmful if inhaled p1->h332 h315 H315: Causes skin irritation p1->h315 h319 H319: Causes serious eye irritation p1->h319 h335 H335: May cause respiratory irritation p1->h335 Compound {this compound | CAS: 329314-68-3} Compound->p1 Warning

Caption: GHS hazard pictograms and statements for the compound.

Section 3: Risk Mitigation & Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the routine handling and storage of this compound.

Engineering Controls & Personal Protective Equipment (PPE)

The primary line of defense is to engineer out the hazard. When engineering controls are insufficient, PPE is required.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is mandatory for any procedure that involves weighing, transferring, or dissolving the solid, or any operation that could generate dust. Eyewash stations and safety showers must be readily accessible.[6]

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential. The diagram below outlines the necessary PPE ensemble for handling this compound.

PPE_Protocol cluster_core Core PPE (Minimum Requirement) cluster_enhanced Enhanced PPE (For Dust Generation / Large Quantities) lab_coat Chemical-resistant Lab Coat safety_glasses Splash-proof Safety Goggles (EN166 Compliant) face_shield Face Shield (In addition to goggles) safety_glasses->face_shield Splash hazard gloves Nitrile Gloves (Inspect before use) respirator NIOSH/MSHA-approved Respirator (If ventilation is inadequate) gloves->respirator Potential for aerosolization User Researcher User->lab_coat User->safety_glasses User->gloves

Caption: Required PPE ensemble for handling the compound.

Step-by-Step Safe Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood.

  • Donning PPE: Put on all required PPE as outlined in the diagram above. Check gloves for any signs of degradation or puncture.

  • Weighing & Transfer: Perform all transfers of the solid compound deep within the fume hood to contain any dust. Use a micro-spatula to minimize the generation of airborne particles. Avoid creating dust clouds.

  • Post-Handling: Tightly close the primary container.[2] Decontaminate all surfaces, spatulas, and glassware that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[6]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing accidental release or reaction.

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Container: Keep the container tightly sealed to prevent moisture absorption.[2]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Keep away from heat sources, open flames, and sparks.[2]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response can significantly reduce harm.

First-Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[6][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Accidental Release Measures (Spill Protocol)

The following workflow provides a logical sequence of actions for managing a spill.

Spill_Response start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate assess Assess spill size & risk evacuate->assess ppe Don appropriate PPE (incl. respirator if needed) assess->ppe Minor & Contained assess->ppe call_ehs Major Spill / Unsure assess->call_ehs ventilate Ensure adequate ventilation (Fume hood) ppe->ventilate contain Cover with inert absorbent (e.g., vermiculite, sand) ventilate->contain collect Carefully sweep up material into a sealed container contain->collect decontaminate Decontaminate spill area with appropriate solvent collect->decontaminate dispose Label waste container Dispose as hazardous waste decontaminate->dispose end Spill Managed dispose->end

References

The Strategic Utility of 2,4-Difluoro-5-methylbenzonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Among the vast array of fluorinated building blocks, 2,4-Difluoro-5-methylbenzonitrile has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho and para to a nitrile group, and a methyl group, imparts a nuanced reactivity profile that can be exploited for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the development of cutting-edge therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization in synthesis.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid under standard conditions. Its key properties are summarized in the table below. The presence of the polar nitrile group and the two fluorine atoms results in a molecule with moderate polarity, rendering it soluble in a range of common organic solvents.

PropertyValueSource(s)
Molecular Formula C₈H₅F₂N--INVALID-LINK--
Molecular Weight 153.13 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidGeneric Supplier Data
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.Generic Supplier Data
XlogP (predicted) 2.2--INVALID-LINK--
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is anticipated to show a singlet for the methyl protons and two distinct signals in the aromatic region for the two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon, the aromatic carbons (with C-F couplings), and the methyl carbon. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals, each coupled to the other and to adjacent protons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (153.0390 Da). Predicted adducts include [M+H]⁺ at m/z 154.04628 and [M+Na]⁺ at m/z 176.02822.[1]

Synthesis of this compound

The reliable and scalable synthesis of this key building block is crucial for its widespread application. A common and effective method involves a two-step sequence starting from the commercially available 2,4-difluoro-1-methylbenzene.

Synthetic Strategy Overview

The synthesis hinges on the regioselective iodination of 2,4-difluoro-1-methylbenzene, followed by a cyanation reaction to introduce the nitrile functionality. The choice of reagents and reaction conditions is critical to achieve high yields and purity.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Cyanation A 2,4-Difluoro-1-methylbenzene B 1,5-Difluoro-2-iodo-4-methylbenzene A->B  N-Iodosuccinimide (NIS),  Trifluoroacetic acid (TFA) C 1,5-Difluoro-2-iodo-4-methylbenzene D This compound C->D  Cuprous Cyanide (CuCN),  N,N-Dimethylformamide (DMF)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and provides a reliable method for the synthesis of this compound.

Step 1: Synthesis of 1,5-Difluoro-2-iodo-4-methylbenzene

  • To a solution of 2,4-difluoro-1-methylbenzene in trifluoroacetic acid, add N-iodosuccinimide portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,5-difluoro-2-iodo-4-methylbenzene.

Step 2: Synthesis of this compound

  • To a solution of 1,5-difluoro-2-iodo-4-methylbenzene in N,N-dimethylformamide (DMF), add cuprous cyanide.

  • Heat the reaction mixture to reflux and stir for 20 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Reactivity Profile

The molecule presents three primary sites for chemical transformation: the nitrile group, the fluorine atoms, and the methyl group.

Reactivity_Profile cluster_reactions Potential Transformations A This compound Nitrile Group Fluoro Atoms (C2 & C4) Methyl Group B Hydrolysis to Carboxylic Acid Reduction to Amine Cycloaddition to Tetrazole A:f1->B Nitrile Chemistry C Nucleophilic Aromatic Substitution (SNAr) (Primarily at C4) A:f2->C SNAr D Oxidation to Carboxylic Acid Halogenation (Benzylic) A:f3->D Benzylic Functionalization

Caption: Reactivity sites of this compound.

  • Nitrile Group: The nitrile functionality is a versatile handle for various transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, or reduced to a primary amine using reducing agents like lithium aluminum hydride.[2]

  • Fluorine Atoms: The fluorine atoms, particularly the one at the C4 position, are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols.

  • Methyl Group: The benzylic methyl group can be functionalized through oxidation to a carboxylic acid or via radical halogenation to introduce a handle for further substitution reactions.

Application in the Synthesis of PARP1 Inhibitors

A prominent application of this compound is in the synthesis of poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a class of targeted cancer therapeutics.[3] The incorporation of the 2,4-difluoro-5-methylphenyl moiety has been shown to enhance the potency and pharmacokinetic properties of these inhibitors.[3] The fluorine atoms can participate in key hydrogen bonding interactions with amino acid residues in the active site of the PARP1 enzyme, thereby improving binding affinity.[3]

A key step in the synthesis of these inhibitors involves the oxidation of the methyl group of this compound to a carboxylic acid, followed by further elaboration.

Other Potential Applications

The unique reactivity of this building block suggests its potential use in the synthesis of other biologically active molecules and functional materials. For instance, substituted benzonitriles have been explored for their phytotoxic properties in agricultural applications.[4] The ability to introduce diverse functionalities via SNAr and nitrile chemistry makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery and materials science.

Safety, Handling, and Environmental Considerations

As with any chemical reagent, proper handling and awareness of potential hazards are essential.

Safety and Handling

Based on data for related substituted benzonitriles, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water.

Toxicology and Environmental Impact

The toxicity of benzonitriles can vary depending on the nature and position of the substituents.[6] Some benzonitriles are known to act as non-polar narcotics, while others with more reactive functional groups can exhibit specific mechanisms of toxicity.[6] Benzonitrile itself is not metabolized to cyanide in vivo.[2]

Fluorinated aromatic compounds can be persistent in the environment due to the high strength of the carbon-fluorine bond.[7][8] Their environmental fate and potential for bioaccumulation are areas of ongoing research.[8][9] Responsible disposal of this compound and its derivatives in accordance with local regulations is imperative to minimize environmental impact.

Conclusion

This compound stands out as a highly versatile and strategically important building block for synthetic and medicinal chemists. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups, making it an ideal starting material for the synthesis of complex target molecules. The demonstrated success of its application in the development of potent PARP1 inhibitors underscores its value in modern drug discovery. As the demand for novel fluorinated compounds continues to grow, the utility of this compound is poised to expand into new and exciting areas of chemical research.

References

Methodological & Application

Cuprous cyanide use in 2,4-Difluoro-5-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 2,4-Difluoro-5-methylbenzonitrile via Copper(I) Cyanide-Mediated Aromatic Cyanation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Strategic Importance

This compound is a key substituted benzonitrile intermediate, valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a precursor for molecules where precise control of electronic and steric properties is paramount.

This document provides a comprehensive guide to the synthesis of this compound from its corresponding aryl halide using cuprous cyanide (CuCN). This classic transformation, known as the Rosenmund-von Braun reaction, remains a robust and cost-effective method for introducing a nitrile moiety onto an aromatic ring.[1][2] We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and address the critical safety considerations inherent in working with cyanide reagents.

Reaction Overview & Mechanistic Rationale

The core transformation is the nucleophilic substitution of a halogen on the aromatic ring with a cyanide group, mediated by copper(I) cyanide.

Overall Reaction: Chemical reaction for the synthesis of this compound

The Rosenmund-von Braun Reaction

This reaction is the cornerstone of aromatic nitrile synthesis from aryl halides.[1] Historically, it required harsh conditions, often involving high temperatures (150–250 °C) in polar, high-boiling solvents like pyridine or DMF.[3][4][5] The mechanism is thought to proceed through the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate.[5] This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide.[5]

The use of a polar aprotic solvent is crucial as it helps to solubilize the copper cyanide complex and facilitate the reaction, which occurs between a solid (CuCN) and a liquid phase.[3] Modern iterations of this reaction, including the use of ligands or additives, can lower the required temperature and improve yields.[4]

Causality of Reagent Selection
  • Starting Material: 2,4-Difluoro-5-methylbromobenzene is selected as the starting material. Aryl bromides and iodides are generally more reactive than aryl chlorides in this transformation due to the weaker carbon-halogen bond strength.

  • Cyanide Source: Copper(I) cyanide is used instead of more ionic salts like NaCN or KCN. CuCN has a more covalent character, which moderates the reactivity of the cyanide nucleophile and reduces the formation of side products. It is often used in stoichiometric or slight excess to drive the reaction to completion.

  • Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or an alkylbenzene like Toluene is typically employed.[5][6] These solvents can effectively solvate the copper complexes involved in the catalytic cycle and endure the high temperatures often required.

  • Catalytic System: While the classic reaction uses stoichiometric CuCN, some modern protocols employ catalytic copper sources along with co-catalysts or ligands. For instance, systems using cuprous iodide, potassium iodide, and a diamine ligand like N,N'-dimethylethylenediamine have been shown to be effective at milder temperatures (100-130 °C).[6] This approach facilitates a more efficient catalytic turnover and can simplify purification.

G ArX Aryl Halide (Ar-Br) Intermediate Cu(III) Intermediate [Ar-Cu(CN)-Br] ArX->Intermediate Oxidative Addition CuCN Copper(I) Cyanide (CuCN) CuCN->Intermediate ArCN Aryl Nitrile (Ar-CN) Intermediate->ArCN Reductive Elimination CuX Copper(I) Bromide (CuBr) Intermediate->CuX Reductive Elimination

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Critical Safety Protocols: Handling Cuprous Cyanide

WARNING: Cuprous cyanide and its potential byproducts are extremely hazardous. Strict adherence to safety protocols is mandatory.

  • Toxicity: Copper(I) cyanide is fatal if swallowed, inhaled, or in contact with skin.[7][8] It is classified as acutely toxic (Category 1 or 2) via all routes of exposure.[7][8][9]

  • Reaction with Acid: Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[7][9] The workup procedure must be designed to avoid acidic conditions until all residual cyanide has been safely quenched or removed.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile gloves. Inspect for tears before and during use.

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[9]

    • Lab Coat: A flame-retardant lab coat must be worn.

    • Respiratory Protection: All manipulations of solid CuCN or the reaction mixture must be performed in a certified chemical fume hood. If there is any risk of dust or aerosol generation, a full-face respirator with an appropriate cartridge is necessary.[7][8]

  • Emergency Procedures:

    • Inhalation: Move the victim to fresh air immediately. Call for emergency medical help.[8]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center and seek emergency medical help immediately.[8]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) is considered hazardous. It must be collected in a designated, sealed, and clearly labeled container. Dispose of it through your institution's environmental health and safety office. Do not mix cyanide waste with acidic waste.[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous difluorobenzonitriles and is designed for a 0.1 molar scale.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2,4-Difluoro-5-methylbromobenzene>98%Sigma-AldrichStarting aryl halide.
Copper(I) Cyanide (CuCN)>99%Strem ChemicalsEXTREMELY TOXIC . Handle with extreme caution.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsHigh-boiling polar aprotic solvent.
TolueneReagent GradeFisher ScientificFor extraction.
Ferric Chloride (FeCl₃) Solution~30% in waterJ.T. BakerFor quenching residual cyanide.
Hydrochloric Acid (HCl)Concentrated (37%)EMD MilliporeFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab GradeFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousLab GradeFor drying organic layers.
Three-neck round-bottom flask (500 mL)Equipped with a mechanical stirrer, condenser, and nitrogen inlet.
Heating mantle with temperature controller
Schlenk line or Nitrogen balloonTo maintain an inert atmosphere.

Step-by-Step Synthesis Workflow

G Setup 1. Inert Atmosphere Setup Charge 2. Charge Reagents (Ar-Br, CuCN, DMF) Setup->Charge Heat 3. Heat to 150 °C (Stir for 24-48h) Charge->Heat Cool 4. Cool to Room Temp. Heat->Cool Quench 5. Quench with FeCl₃/HCl (In Fume Hood) Cool->Quench Extract 6. Extract with Toluene Quench->Extract Wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry with MgSO₄ Wash->Dry Filter 9. Filter & Concentrate Dry->Filter Purify 10. Purify Product (Distillation/Recrystallization) Filter->Purify Analyze 11. Characterize Product (GC-MS, NMR, MP) Purify->Analyze

Caption: Experimental workflow for the synthesis of this compound.

  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Charging Reagents: In the fume hood, carefully add copper(I) cyanide (10.8 g, 0.12 mol, 1.2 equiv.) to the flask. Follow with 2,4-Difluoro-5-methylbromobenzene (20.9 g, 0.1 mol, 1.0 equiv.). Using a cannula, add 150 mL of anhydrous DMF.

  • Reaction: Begin vigorous stirring and heat the mixture to 150 °C using a heating mantle. The mixture will become a dark slurry. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC-MS. The reaction typically requires 24 to 48 hours for completion.

  • Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. CRITICAL STEP: In a well-ventilated fume hood, slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred solution of ferric chloride (40 g) and concentrated HCl (15 mL) in 200 mL of water. This procedure safely decomposes any unreacted cyanide by forming the stable and less toxic ferricyanide complex. Stir for 1 hour.

  • Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Extract the aqueous layer with toluene (3 x 150 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white to off-white solid.

Characterization and Data

Expected Results
ParameterExpected Outcome
Yield 70-85% (post-purification)
Appearance White to off-white crystalline solid
Melting Point Specific to the product; determine experimentally.
Purity (GC-MS) >98%
Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress and assessing the purity of the final product.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive technique for detecting the product and any potential impurities, especially in complex matrices.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation of the synthesized molecule. The presence of two distinct fluorine signals in the ¹⁹F NMR and the characteristic nitrile peak in the ¹³C NMR are key diagnostic markers.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive CuCN. 2. Insufficient temperature. 3. Wet solvent or glassware.1. Use fresh, high-purity CuCN. 2. Verify the reaction temperature with a calibrated thermometer. 3. Ensure all glassware is flame-dried and solvent is anhydrous.
Incomplete Reaction 1. Insufficient reaction time. 2. Poor stirring.1. Extend the reaction time and monitor by GC-MS. 2. Use a mechanical stirrer to ensure the heterogeneous mixture is well-agitated.
Dark, Tarry Product 1. Reaction temperature too high. 2. Presence of oxygen.1. Reduce temperature slightly (e.g., to 140-145 °C). 2. Ensure a robust inert nitrogen atmosphere is maintained throughout the reaction.
Difficult Purification Contamination with copper salts.Ensure the quenching and washing steps are performed thoroughly to remove all copper species before concentration and final purification.

Conclusion

The Rosenmund-von Braun reaction, utilizing cuprous cyanide, provides a reliable and scalable pathway for the synthesis of this compound. While the protocol involves highly toxic materials, a thorough understanding of the reaction mechanism and strict adherence to the detailed safety and experimental procedures outlined in this note will enable researchers to safely and efficiently produce this valuable chemical intermediate. Proper analytical characterization is essential to validate the purity and identity of the final product.

References

2,4-Difluoro-5-methylbenzonitrile as a synthetic intermediate for PARP1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 2,4-Difluoro-5-methylbenzonitrile: A Core Intermediate for the Synthesis of Next-Generation PARP1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a pivotal enzyme in the DNA damage response (DDR), and its inhibition has emerged as a validated, powerful strategy in oncology, particularly for cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] This has led to the approval of several potent PARP inhibitors, including olaparib, niraparib, and talazoparib.[3][4] The success of these agents has spurred the development of new analogs with improved efficacy, selectivity, and pharmacokinetic profiles. This application note details the strategic use of this compound as a key synthetic intermediate for creating novel PARP1 inhibitors. We provide a comprehensive guide, including the rationale for its use, detailed synthetic protocols for its preparation and subsequent elaboration into a potent PARP1 inhibitor analog, and methods for biological validation.

The Central Role of PARP1 in Oncology and the "Synthetic Lethality" Paradigm

PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs).[2][5] Upon detecting a break, PARP1 binds to the damaged site and catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to resolve the damage.[1]

PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective. When PARP1 is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1] While healthy cells can repair these DSBs using their functional HR pathway, BRCA-deficient tumor cells cannot, leading to genomic instability and cell death.[1][2] This selective killing of cancer cells while sparing normal cells is the cornerstone of PARP inhibitor therapy.[3]

cluster_HR_Proficient BRCA Proficient Cell cluster_HR_Deficient BRCA Deficient Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Trapping PARP1 Trapped on DNA Repair_Complex Recruitment of Repair Proteins (BER) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARPi PARP Inhibitor PARPi->PARP1 Inhibition & Trapping Replication DNA Replication Fork Trapping->Replication Collision DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair HR_Defect HR Defective DSB->HR_Defect Cell_Survival Cell Survival HR_Repair->Cell_Survival DNA Repair Apoptosis Apoptosis HR_Defect->Apoptosis Repair Failure

Caption: The "Synthetic Lethality" mechanism of PARP inhibitors.

This compound: A Privileged Synthetic Intermediate

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[6][7] this compound (CAS 329314-68-3) is a particularly valuable building block for PARP1 inhibitors for several key reasons:

  • Enhanced Binding Affinity: The electron-withdrawing nature of the two fluorine atoms can modulate the electronics of the aromatic ring. More importantly, the fluorine atoms can participate in crucial hydrogen bonding interactions with amino acid residues within the PARP1 active site, potentially increasing the inhibitor's potency.[6]

  • Improved Pharmacokinetics: Fluorine substitution can block sites of metabolism, increasing the drug's half-life and bioavailability.

  • Synthetic Versatility: The nitrile and methyl groups provide orthogonal handles for synthetic elaboration, allowing for the systematic construction of complex molecular architectures.

Protocol 1: Synthesis of this compound (8)

This protocol outlines the two-step synthesis starting from commercially available 2,4-difluoro-1-methylbenzene.[8]

start 2,4-Difluoro-1-methylbenzene (6) step1_reagents NIS, CF3COOH 0 °C, 24 h start->step1_reagents intermediate 1,5-Difluoro-2-iodo-4-methylbenzene (7) step1_reagents->intermediate step2_reagents CuCN, DMF Reflux, 20 h intermediate->step2_reagents product This compound (8) step2_reagents->product

Caption: Synthetic workflow for this compound.

Materials & Reagents

Reagent/MaterialCAS NumberSupplierNotes
2,4-Difluoro-1-methylbenzene (6)452-65-3Standard suppliersStarting material
N-Iodosuccinimide (NIS)516-12-1Standard suppliersIodinating agent
Trifluoroacetic acid (TFA)76-05-1Standard suppliersSolvent and acid catalyst
Cuprous Cyanide (CuCN)544-92-3Standard suppliersCyanating agent, highly toxic
N,N-Dimethylformamide (DMF)68-12-2Standard suppliersAnhydrous, high-boiling point solvent
Diethyl ether60-29-7Standard suppliersFor extraction
Saturated NaHCO₃ solutionN/ALab preparedFor workup
Saturated Na₂S₂O₃ solutionN/ALab preparedFor workup
BrineN/ALab preparedFor washing
Anhydrous MgSO₄7487-88-9Standard suppliersDrying agent

Step-by-Step Procedure

Step A: Iodination to form 1,5-Difluoro-2-iodo-4-methylbenzene (7)

  • To a stirred solution of 2,4-difluoro-1-methylbenzene (6) (1.0 eq) in trifluoroacetic acid at 0 °C (ice bath), add N-iodosuccinimide (1.1 eq) portion-wise over 30 minutes.

  • Maintain the reaction at 0 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker of ice water and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product (7), which can be used in the next step without further purification. Expected yield: ~73%.[8]

Step B: Cyanation to form this compound (8)

  • CAUTION: Cuprous cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Combine the crude 1,5-difluoro-2-iodo-4-methylbenzene (7) (1.0 eq) and cuprous cyanide (1.5 eq) in anhydrous DMF.

  • Heat the mixture to reflux (approx. 153 °C) and maintain for 20 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into an aqueous solution of ethylenediamine.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound (8) as a solid. Expected yield: ~62%.[8]

Application Protocol: Multi-step Synthesis of a Novel PARP1 Inhibitor Analog

This protocol describes the conversion of intermediate 8 into a potent Olaparib analog, demonstrating its utility in constructing the final drug molecule.[8] The key steps involve functionalizing the methyl group, building the core phthalazinone ring system, and finally coupling it with a piperazine moiety.

cluster_synthesis Synthesis of PARP1 Inhibitor Analog node8 Intermediate (8) 2,4-Difluoro-5- methylbenzonitrile node9 Intermediate (9) 2,4-Difluoro-5- (acetoxymethyl)benzonitrile node8->node9 1. Oxidation (CrO3, Ac2O) node10 Intermediate (10) 2,4-Difluoro-5- formylbenzonitrile node9->node10 2. Hydrolysis node13 Intermediate (13) Coupled Aldehyde node10->node13 3. Coupling (with Intermediate 12) node14 Intermediate (14) Phthalazinone Acid Core node13->node14 4. Cyclization (Hydrazine) node_final Final Product (e.g., 17, 43) PARP1 Inhibitor Analog node14->node_final 5. Condensation (Piperazine, EDCI/HOBt)

Caption: Multi-step workflow for synthesizing a PARP1 inhibitor analog from intermediate 8.

Step-by-Step Procedure

Step 1: Oxidation of the Methyl Group (Formation of Aldehyde 10)

  • Rationale: The benzylic methyl group is selectively oxidized to an aldehyde, which serves as an electrophilic handle for subsequent C-C bond formation. The reaction proceeds via an acetoxymethyl intermediate (9).

  • Dissolve this compound (8) (1.0 eq) in a mixture of acetic anhydride and glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chromic anhydride (CrO₃) (2.0 eq). CAUTION: CrO₃ is a strong oxidizer and carcinogen.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by carefully adding it to ice water.

  • Extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ and brine, then dry over MgSO₄.

  • Concentrate and purify to obtain 2,4-difluoro-5-(acetoxymethyl)benzonitrile (9). Expected yield: ~30%.[8]

  • Hydrolyze intermediate (9) using standard conditions (e.g., aqueous acid or base) to yield 2,4-difluoro-5-formylbenzonitrile (10).

Step 2: Core Assembly and Cyclization (Formation of Acid 14)

  • Rationale: This two-part step constructs the critical phthalazinone core of the inhibitor. First, a Knoevenagel-type condensation, followed by cyclization with hydrazine, forms the heterocyclic ring system.

  • Couple the aldehyde (10) with an appropriate active methylene compound, such as dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (12), in the presence of a base like triethylamine in THF at room temperature for 5 hours. This forms the coupled intermediate (13). Expected yield: ~86%.[8]

  • Treat intermediate (13) with hydrazine hydrate and sodium hydroxide at elevated temperatures (70-90 °C) for approximately 21 hours. This reaction simultaneously forms the phthalazinone ring and hydrolyzes the ester to the corresponding carboxylic acid (14). Expected yield: ~75%.[8]

Step 3: Final Amide Condensation (Formation of Target Analog)

  • Rationale: An amide bond is formed between the carboxylic acid of the core structure (14) and a desired piperazine derivative. EDCI/HOBt is a classic peptide coupling reagent system that activates the carboxylic acid for efficient reaction with the amine, minimizing side reactions.

  • Dissolve the carboxylic acid (14) (1.0 eq), the desired piperazine substrate (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) in dichloromethane (DCM).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography or preparative HPLC to yield the final PARP1 inhibitor analog. Expected yields: 10-60%.[8]

Biological Validation and Data

The trustworthiness of a synthetic protocol is validated by confirming the biological activity of the final product.

Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay
  • Principle: This assay measures the ability of the synthesized compound to inhibit the catalytic activity of recombinant PARP1 enzyme in vitro. The output is typically an IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Use a commercially available PARP1 activity assay kit (e.g., colorimetric or chemiluminescent).

  • Prepare a dilution series of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the PARP1 enzyme, activated DNA, and NAD⁺ (the enzyme's substrate).

  • Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate according to the kit manufacturer's instructions to allow the PARylation reaction to proceed.

  • Add the detection reagents and measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration and plot the data to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (BRCA-deficient cells)
  • Principle: This assay leverages the principle of synthetic lethality to confirm the selective cytotoxicity of the compound against cancer cells with defective DNA repair pathways.

  • Seed BRCA-deficient cells (e.g., V-C8, Capan-1, or HCC1937) and BRCA-proficient control cells in 96-well plates.[8][9]

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized inhibitor for 72-96 hours.

  • Assess cell viability using a standard method such as MTT, MTS (e.g., CellTiter-Glo®), or crystal violet staining.

  • Measure the signal and calculate the IC₅₀ value for each cell line. A potent inhibitor will show a significantly lower IC₅₀ in the BRCA-deficient line compared to the proficient line.

Representative Biological Data

The following table summarizes data for novel analogs synthesized using the described methods, demonstrating potent and selective activity.[8]

Compound IDPARP1 IC₅₀ (nmol/L)Cell Proliferation IC₅₀ (V-C8, nmol/L)Selectivity Index (SI)
Olaparib 5.116.5>600
Analog 17 4.43.2510
Analog 43 2.237.640
Analog 47 3.311.2120
Analog 50 4.17.5210

Selectivity Index (SI) is the ratio of IC₅₀ in BRCA-proficient cells to BRCA-deficient cells.

Safety and Handling Precautions

  • General: All synthetic steps should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required.

  • Specific Hazards:

    • Cyanides (CuCN): Extremely toxic by inhalation, ingestion, and skin contact. Use with extreme caution. Have a cyanide antidote kit available and ensure personnel are trained in its use. Quench all cyanide-containing waste with bleach before disposal.

    • Chromium (VI) Reagents (CrO₃): Highly toxic, corrosive, and carcinogenic. Avoid inhalation of dust and contact with skin.

    • Solvents (DMF, DCM): Handle with care. DMF is a reproductive toxin, and DCM is a suspected carcinogen.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of advanced PARP1 inhibitors. Its difluoro-substitution pattern provides a strategic advantage for enhancing biological potency and modulating pharmacokinetic properties. The protocols detailed herein provide a robust and validated pathway from simple starting materials to complex, biologically active molecules, enabling researchers in drug discovery to rapidly generate and evaluate novel therapeutic candidates targeting the DNA damage response pathway.

References

Application of 2,4-Difluoro-5-methylbenzonitrile in Olaparib derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Application of 2,4-Difluoro-5-methylbenzonitrile in the Synthesis of Novel Olaparib Derivatives

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and process chemistry.

Introduction: Evolving PARP Inhibition Beyond Olaparib

Olaparib (Lynparza®) represents a landmark achievement in targeted cancer therapy. As a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, it has transformed the treatment landscape for patients with cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations.[1][2] The clinical success of Olaparib has catalyzed extensive research into next-generation PARP inhibitors with improved pharmacological profiles, including enhanced potency, selectivity, solubility, and bioavailability.

This guide focuses on the strategic use of a specific, high-value starting material, This compound , for the rational design and synthesis of novel Olaparib derivatives. The introduction of a 2,4-difluorophenyl linker, in place of the 2-fluorophenyl linker in the parent molecule, is a deliberate design choice aimed at modulating the physicochemical and biological properties of the inhibitor. This document provides the scientific rationale, detailed synthetic protocols, and workflow visualizations for leveraging this key building block in the development of advanced PARP inhibitors.

Part 1: The Rationale for 2,4-Difluoro Substitution

The choice of this compound as a foundational scaffold is rooted in established principles of medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a molecule's properties.[3]

  • Enhanced Binding Affinity: The highly electronegative fluorine atoms can form potent hydrogen bonds and other non-covalent interactions with amino acid residues within the PARP1 enzyme's active site.[4] This can lead to increased binding affinity and, consequently, higher inhibitory potency.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's metabolic stability and in vivo half-life.

  • Modulation of Physicochemical Properties: Fluorine substitution alters a molecule's lipophilicity and pKa. The 2,4-difluoro pattern, in particular, has been explored to enhance water solubility and optimize the overall pharmacokinetic profile of drug candidates.[3]

  • Synthetic Handle: The methyl group at the 5-position serves as a versatile precursor to the aldehyde functionality required for subsequent coupling reactions to build the core Olaparib scaffold. The nitrile group is a well-established precursor for the carboxylic acid necessary for the final amide bond formation.

Part 2: Synthetic Workflow Overview

The synthesis of a 2,4-difluoro-linker Olaparib derivative from this compound is a multi-step process. The overall strategy involves the sequential construction of the key pharmacophoric elements: the phthalazinone core and the cyclopropylcarbonylpiperazine side chain, linked via the central difluorobenzoyl group.

G cluster_0 Core Scaffold Synthesis cluster_1 Final Assembly A This compound B Step 1: Benzylic Oxidation (NBS, AIBN) A->B Builds core structure C 2,4-Difluoro-5-(bromomethyl)benzonitrile B->C Builds core structure D Step 2: Phthalazinone Formation (Phthalhydrazide, Base) C->D Builds core structure E Intermediate A: 4-((3-Cyano-2,6-difluorobenzyl)methyl)phthalazin-1(2H)-one D->E Builds core structure F Step 3: Nitrile Hydrolysis (NaOH, H2O) E->F Side chain addition G Intermediate B: 2,4-Difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid F->G Side chain addition H Step 4: Amide Coupling (1-(cyclopropylcarbonyl)piperazine, Coupling Agents) G->H Side chain addition I Final Product: Olaparib Derivative H->I Side chain addition

Caption: Overall synthetic workflow from the starting material to the final Olaparib derivative.

Part 3: Detailed Experimental Protocols

The following protocols are presented as a robust starting point for laboratory synthesis. Researchers should perform their own optimization based on available equipment and analytical capabilities.

Protocol 3.1: Synthesis of 2,4-Difluoro-5-formylbenzonitrile (Intermediate for an Alternative Route)

While the main workflow proceeds via a bromomethyl intermediate, an alternative and common route involves creating an aldehyde. This Horner-Wadsworth-Emmons route is widely cited in Olaparib synthesis.[5][6]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp for 4-6 hours, monitoring by TLC or LC-MS.

  • Hydrolysis: After cooling, the crude brominated intermediate is hydrolyzed. This can be achieved using various methods, such as the Sommelet reaction or by treatment with silver nitrate in aqueous acetone.

  • Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2,4-Difluoro-5-formylbenzonitrile.

Protocol 3.2: Synthesis of 2,4-Difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate B)

This protocol combines the phthalazinone formation and nitrile hydrolysis steps, adapting a known method for similar structures.[3]

Step A: Phthalazinone Formation

  • Reaction Setup: A mixture of 2,4-Difluoro-5-formylbenzonitrile (1.0 eq, from Protocol 3.1), (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid diethyl ester (1.1 eq), and triethylamine (1.5 eq) are stirred in anhydrous tetrahydrofuran (THF) at room temperature.[3][5]

  • Reaction: The reaction is stirred for 5-8 hours until completion is confirmed by TLC.

  • Intermediate Isolation: The solvent is removed under reduced pressure. The residue is slurried in water and the resulting solid, 2,4-difluoro-5-((3-oxo-1(3H)-isobenzofuranylidene)methyl)benzonitrile, is collected by filtration and dried.[5]

Step B: Ring Opening and Cyclization

  • Reaction Setup: The intermediate from Step A (1.0 eq) is suspended in water. Sodium hydroxide (10 M aqueous solution, ~4 eq) is added, and the mixture is heated to 90°C for 1 hour.[6]

  • Hydrazine Addition: The mixture is cooled to 70°C, and hydrazine hydrate (10-12 eq) is added. The reaction is stirred at 70°C for 18-24 hours.[3][6]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified with concentrated HCl to a pH of ~2-3. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the key benzoic acid intermediate. The reported yield for a similar, non-methylated analogue was 75%.[3]

Protocol 3.3: Final Amide Coupling to Yield Olaparib Derivative

This final step involves coupling the key benzoic acid intermediate with the piperazine side chain, a standard procedure in Olaparib synthesis.[7][8]

  • Reaction Setup: To a stirred suspension of 2,4-Difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in dichloromethane (DCM) or acetonitrile, add 1-(cyclopropylcarbonyl)piperazine (1.1 eq).

  • Coupling Agent Addition: Add a suitable amide coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 1.2 eq) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA, 2.5 eq).[7][8]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final 2,4-difluoro-linker Olaparib derivative.

Part 4: Data Summary and Characterization

The successful synthesis of the target compound and its intermediates must be confirmed through rigorous analytical characterization.

Table 1: Summary of Key Synthetic Transformations
StepStarting MaterialKey ReagentsProductTypical Yield
12,4-Difluoro-5-formylbenzonitrile(Diethoxyphosphoryl)phthalide, TEA2,4-difluoro-5-((3-oxo-isobenzofuranylidene)methyl)benzonitrile80-90%
2Above IntermediateNaOH, Hydrazine Hydrate2,4-Difluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid70-80%[3]
3Above Benzoic Acid1-(cyclopropylcarbonyl)piperazine, HBTU, DIPEAFinal Olaparib Derivative60-85%[7]
Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the difluorophenyl ring (with distinct splitting patterns due to F-H coupling), the phthalazinone moiety, the piperazine ring, and the cyclopropyl group.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the central phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the synthesized compound, corresponding to its molecular formula.

  • HPLC: Purity analysis by HPLC is crucial to ensure the final compound is suitable for biological testing, with purity typically required to be ≥95%.[3]

Part 5: Visualization of Key Structures

Caption: Key chemical structures in the synthetic pathway. (Note: A representative structure is shown for the intermediate and final product as the exact image is not available).

Conclusion

This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel Olaparib derivatives. The protocols and rationale outlined in this guide provide a comprehensive framework for researchers to explore this chemical space. The resulting 2,4-difluoro-linker analogs hold significant promise as next-generation PARP inhibitors, potentially offering superior potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships (SAR) of this series is warranted to fully exploit their therapeutic potential in oncology.

References

Application Notes and Protocols for the Utilization of 2,4-Difluoro-5-methylbenzonitrile in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Fluorine in Oncology Drug Design

The pursuit of novel anticancer therapeutics is an endeavor marked by the strategic design of small molecules that can potently and selectively modulate the activity of key oncogenic proteins. Within the medicinal chemist's toolkit, the use of fluorinated building blocks has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein.

This guide focuses on the application of a specific fluorinated synthon, 2,4-Difluoro-5-methylbenzonitrile , in the synthesis of targeted anticancer agents. The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold provides a unique combination of electronic and steric properties that have been successfully exploited in the development of potent enzyme inhibitors. We will delve into the causality behind the selection of this building block, provide detailed protocols for its incorporation into advanced intermediates, and discuss the biological implications for the resulting therapeutic agents, with a focus on Poly(ADP-ribose) polymerase 1 (PARP1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
CAS Number 329314-68-3[1]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
Appearance White to off-white solid
Melting Point 47-49 °C
Purity ≥97%

Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the material safety data sheet (MSDS) from the supplier.

The Rationale for Employing the 2,4-Difluoro-5-methylphenyl Moiety in Anticancer Agents

The 2,4-difluoro substitution pattern on an aromatic ring is not a random choice; it is a deliberate design element aimed at enhancing the pharmacological properties of a drug candidate. The introduction of fluorine atoms can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[1]

In the context of enzyme inhibitors, the fluorine atoms of the 2,4-difluoro-5-methylphenyl moiety can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of the target protein.[1] For instance, in the development of PARP1 inhibitors, the fluorine atoms have been shown to form key hydrogen bonds with residues such as Glu763 and Ser864, thereby enhancing the binding affinity and potency of the inhibitor.[1]

Furthermore, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability of the drug.

Application in the Synthesis of PARP1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs that collapse replication forks, resulting in DSBs. The inability to repair these DSBs through the compromised HR pathway leads to synthetic lethality and selective killing of cancer cells.

The following is a representative protocol for the synthesis of a key intermediate for a PARP1 inhibitor, starting from this compound. This protocol is based on established synthetic strategies for related compounds.

Protocol 1: Synthesis of 4-(Aminomethyl)-2,5-difluoro-N,N-dimethylbenzamide

This protocol outlines the transformation of the nitrile group to an aminomethyl group, a common step in building linker moieties for PARP inhibitors.

Workflow for Protocol 1

A This compound B Reduction of Nitrile A->B e.g., H2, Raney Nickel C Protection of Amine B->C e.g., Boc2O, Et3N D Oxidation of Methyl Group C->D e.g., KMnO4 E Amide Coupling D->E e.g., Dimethylamine, HATU F Deprotection of Amine E->F e.g., TFA G 4-(Aminomethyl)-2,5-difluoro-N,N-dimethylbenzamide F->G DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR PARylation PARP1->PAR catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse unrepaired SSB leads to BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Pathway Homologous Recombination (HR) Pathway DNA_DSB->HR_Pathway requires DSB_Repair DSB Repair HR_Pathway->DSB_Repair Apoptosis Apoptosis HR_Pathway->Apoptosis deficient in BRCA-/- cells DSB_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., from this compound) PARP_Inhibitor->PARP1 inhibits A This compound B Reduction to 2,4-Difluoro-5-methylaniline A->B e.g., H2, Pd/C D Nucleophilic Aromatic Substitution (SNAr) B->D C 4-Chloropyrimidine Derivative C->D Buchwald-Hartwig or SNAr conditions E 4-(2,4-Difluoro-5-methylphenylamino)pyrimidine Intermediate D->E VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization induces PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Permeability Vascular Permeability Dimerization->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Endothelial Cell Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability->Angiogenesis VEGFR2_Inhibitor VEGFR-2 Inhibitor (from this compound) VEGFR2_Inhibitor->Dimerization inhibits

References

Application Note: Comprehensive NMR and HPLC Analysis of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical characterization of 2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3), a key fluorinated intermediate in medicinal chemistry.[1] As the complexity of pharmaceutical building blocks increases, robust and reliable analytical methods are paramount for ensuring purity, identity, and quality. This document outlines comprehensive, step-by-step protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on explaining the scientific rationale behind experimental parameters to ensure accurate and reproducible results.

Introduction to this compound

This compound is a fluorinated aromatic nitrile with the molecular formula C₈H₅F₂N.[1][2] The strategic placement of two fluorine atoms and a methyl group on the benzonitrile scaffold makes it a valuable precursor in the synthesis of complex organic molecules. In drug discovery, the incorporation of fluorine is a widely used strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] For instance, this compound serves as a critical intermediate in the development of novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a promising class of anticancer agents.[1]

Given its role as a high-value synthetic intermediate, rigorous analytical characterization is essential. This guide provides validated protocols for confirming the structural integrity and assessing the purity of this compound.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is foundational to its safe handling and analysis.

PropertyValueSource
CAS Number 329314-68-3[2]
Molecular Formula C₈H₅F₂N[1][2][3]
Molecular Weight 153.13 g/mol [2][4]
Appearance Solid (typically)[4]
Solubility Low solubility in water; soluble in common organic solvents (e.g., Chloroform, Acetonitrile, DMSO).[4]

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory or fume hood.[4] As with related benzonitrile compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] It can cause skin and serious eye irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[6] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a fluorinated compound like this compound, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) are necessary to confirm its identity, as the fluorine atoms introduce complex spin-spin couplings.

Theoretical Spectral Interpretation

Understanding the expected NMR spectra is crucial for accurate data interpretation. The structure of this compound features a trisubstituted aromatic ring with two distinct protons, a methyl group, two distinct fluorine atoms, and a nitrile functional group.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region.

    • H-3: This proton is coupled to the adjacent fluorine at C-4 (³JHF) and the more distant fluorine at C-2 (⁴JHF). It will also be coupled to H-6 (⁴JHH). This will likely result in a complex multiplet, often appearing as a doublet of doublets or a triplet of doublets.

    • H-6: This proton is coupled to the fluorine at C-4 (⁴JHF) and the methyl group protons (⁴JHH). It will appear as a multiplet.

    • -CH₃: The methyl protons at C-5 are coupled to the adjacent proton H-6 (⁴JHH) and the fluorine at C-4 (⁴JHF), likely appearing as a triplet or a more complex multiplet.

  • ¹⁹F NMR Spectroscopy: The fluorine spectrum provides direct information about the electronic environment of the fluorine atoms.[8]

    • F-2 & F-4: The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. They will be coupled to each other (³JFF) and to the neighboring aromatic protons, resulting in two complex multiplets, likely doublet of doublets.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. A key feature is the presence of carbon-fluorine couplings (JCF), which are invaluable for assigning the signals of the fluorinated carbons.

    • C-F Bonds (C-2, C-4): These carbons will appear as large doublets due to one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz.

    • Other Aromatic Carbons: Carbons adjacent to the C-F bonds will show smaller two-bond couplings (²JCF), and those further away will show even smaller three- or four-bond couplings.

    • Nitrile Carbon (-CN): This quaternary carbon typically appears in the 115-125 ppm range and often has a lower intensity.[9]

    • Methyl Carbon (-CH₃): This signal will be found in the upfield region (typically 15-25 ppm).

Experimental Protocol: NMR Analysis

This protocol provides a standardized method for acquiring high-quality NMR data.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-15 mg of This compound B Transfer to NMR tube A->B C Add ~0.6 mL of deuterated solvent (e.g., CDCl3 with 0.03% TMS) B->C D Cap and vortex until fully dissolved C->D E Insert sample into NMR spectrometer D->E F Lock, Tune, and Shim E->F G Acquire Spectra: 1H, 13C, 19F F->G H Apply Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Reference Spectra (TMS for 1H/13C, CFCl3 for 19F) J->K L Integrate and Analyze Peaks K->L HPLC_Workflow cluster_prep Preparation cluster_acq HPLC Analysis cluster_proc Data Processing A Prepare Mobile Phases: A: H2O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid D Filter solutions through 0.45 µm syringe filter A->D B Prepare Stock Solution: ~1 mg/mL of sample in ACN C Prepare Working Solution: Dilute stock to ~50 µg/mL with 50:50 ACN:H2O B->C C->D E Equilibrate HPLC system with initial mobile phase D->E F Inject 5-10 µL of working solution E->F G Run Gradient Program and acquire data F->G H Integrate Chromatogram G->H I Determine Retention Time (RT) H->I J Calculate Peak Area % I->J K Assess Purity J->K

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Difluoro-5-methylbenzonitrile

This compound is a highly versatile and reactive building block in modern medicinal chemistry and organic synthesis. Its unique electronic and structural features, characterized by two activating fluorine atoms and a potent electron-withdrawing nitrile group, render it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the precise and efficient introduction of a wide array of functional groups, making it a cornerstone intermediate in the synthesis of complex molecular architectures.

Notably, this compound serves as a critical precursor in the development of targeted therapeutics. It is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that have shown significant promise in treating cancers with specific DNA repair deficiencies.[1] Furthermore, it is instrumental in the synthesis of Fexuprazan, a novel potassium-competitive acid blocker for the treatment of acid-related gastrointestinal disorders.[2][3] The strategic incorporation of the fluorinated and methylated benzonitrile moiety into these drug candidates highlights its importance in modulating pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, detailed experimental protocols, and an exploration of the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Mechanistic Overview: The SNAr Reaction Pathway

The reaction of this compound with nucleophiles proceeds via the classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, is stabilized by the potent electron-withdrawing cyano group.[4]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in SNAr reactions. This step is typically fast.

The overall rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic substrate. The presence of two fluorine atoms and a nitrile group in this compound significantly activates the ring towards nucleophilic attack.

Diagram: Generalized SNAr Mechanism

Amine_Reaction_Workflow start Dissolve this compound in anhydrous DMF/DMSO add_amine Add Amine Nucleophile (1.1-1.5 eq) start->add_amine add_base Add Base (K₂CO₃ or Et₃N) (2.0 eq) add_amine->add_base react Stir at RT or Heat (50-100 °C) Monitor by TLC/LC-MS add_base->react workup Aqueous Workup and Extraction (Ethyl Acetate) react->workup dry Dry (MgSO₄), Filter, and Concentrate workup->dry purify Column Chromatography dry->purify product 4-Amino-2-fluoro-5-methylbenzonitrile purify->product

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,4-Difluoro-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyl Nitriles

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a privileged structural motif. Its rigidity and ability to present substituents in a well-defined three-dimensional space make it a cornerstone for designing molecules with specific biological activities or material properties. When further functionalized with fluorine atoms and a nitrile group, as in the case of 2,4-difluoro-5-methylbenzonitrile derivatives, these biphenyls gain unique electronic and metabolic properties.

The incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design. The nitrile group is a versatile functional handle that can be converted into other functionalities or participate in crucial binding interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the synthesis of these valuable biaryl compounds, offering a robust and versatile tool for creating carbon-carbon bonds with high efficiency and functional group tolerance.[1]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on performing Suzuki coupling reactions with this compound as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[2] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in our case, an aryl bromide or iodide is preferred over the less reactive chloride). This step forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl.[1]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic groups on the Pd(II) center are coupled, forming the new carbon-carbon bond of the biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OH)₂ Base PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal caption General Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
Arylboronic Acid≥97%CommercialCoupling partner.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercialPre-catalyst.
SPhos≥98%CommercialLigand.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase.
1,4-DioxaneAnhydrousCommercialSolvent.
Deionized WaterCo-solvent.
Ethyl AcetateACS GradeCommercialFor extraction.
BrineFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying.
Argon or Nitrogen GasHigh PurityFor inert atmosphere.
Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a standard, reliable method for a wide range of substrates.

Reaction Setup Workflow

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed by bubbling with argon for at least 20 minutes prior to use.

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave synthesis is an excellent alternative.

Step-by-Step Procedure:

  • Preparation: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv.), palladium(II) acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Reaction: Seal the vial with a microwave cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.

  • Workup and Purification: After cooling, the workup and purification follow the same procedure as described in Protocol 1.

Results and Discussion: What to Expect

The Suzuki coupling of this compound is generally expected to proceed in good to excellent yields, particularly when using electron-neutral or electron-rich arylboronic acids. The presence of the two fluorine atoms can render the aryl halide slightly electron-deficient, which can facilitate the oxidative addition step.

Table of Expected Results for the Coupling of this compound with Various Arylboronic Acids:

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90685-95
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90490-98
4-Trifluoromethylphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001270-85
2-Methylphenylboronic AcidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1101665-80
3-Pyridinylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001275-90

Note: Yields are estimates based on similar transformations and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Optimization

While the Suzuki coupling is a robust reaction, challenges can arise, particularly with deactivated or sterically hindered substrates.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh, high-quality palladium source and ligand.
Insufficiently strong baseFor electron-deficient boronic acids or challenging couplings, switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the temperature, potentially switching to a higher-boiling solvent like toluene.
Protodeboronation (Loss of Boronic Acid) Presence of excess water/protonsUse anhydrous solvents and a milder base like KF. Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of solvents and reaction mixture.
Pd(II) precatalyst reduction issuesConsider using a Pd(0) source directly, such as Pd(PPh₃)₄.

Applications in Medicinal Chemistry

The 5-aryl-2,4-difluorobenzonitrile scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The unique substitution pattern can lead to compounds with potent and selective activities. For instance, similar structures have been investigated as inhibitors of various kinases, which are important targets in oncology and inflammatory diseases. The ability to rapidly generate a library of analogs using the Suzuki coupling protocols described herein is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-aryl-2,4-difluorobenzonitrile derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of these valuable compounds. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this powerful transformation in both academic and industrial research settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this important fluorinated aromatic intermediate. We will address common challenges, answer frequently asked questions, and provide a detailed, field-proven protocol to help you achieve a successful synthesis with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and commonly cited precursor for this synthesis is 1,5-difluoro-2-iodo-4-methylbenzene. The transformation involves a cyanation reaction, typically a copper-catalyzed Rosenmund-von Braun reaction, to replace the iodine atom with a nitrile group.

Q2: What is the Rosenmund-von Braun reaction and why is it used here?

The Rosenmund-von Braun reaction is the synthesis of an aryl nitrile by treating an aryl halide with a copper(I) cyanide (CuCN).[1] It is particularly effective for aryl iodides and bromides. While palladium-catalyzed cyanations exist, the copper-mediated route is often more cost-effective and robust, despite traditionally requiring harsh conditions.[2] Modern modifications, however, have made the reaction significantly milder.[3]

Q3: What are the biggest challenges in this specific synthesis?

The primary challenges are typically associated with the cyanation step:

  • High Reaction Temperatures: The classic Rosenmund-von Braun reaction often requires temperatures of 150-200°C, which can lead to byproduct formation and decomposition of sensitive functional groups.[4][5]

  • Reagent Quality: The reaction is sensitive to the quality of the copper(I) cyanide and the dryness of the solvent.

  • Product Purification: Separating the desired nitrile from copper salts and high-boiling polar solvents like DMF can be difficult.[4]

Q4: Are there alternatives to using highly toxic cyanide sources?

Yes, modern palladium-catalyzed methods have been developed that use less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[2] These methods can also proceed under milder conditions. However, they may require more expensive catalysts and ligands, and catalyst poisoning by cyanide can sometimes lead to issues with reproducibility.[2] For this guide, we will focus on optimizing the more traditional, yet highly effective, copper-catalyzed route.

Q5: What safety precautions are essential when performing this synthesis?

Working with cyanide compounds is extremely hazardous.

  • Toxicity: Copper(I) cyanide and any cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.

  • Acid Hazard: NEVER mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. All workup procedures must be done under basic or neutral conditions until all residual cyanide is confirmed to be quenched.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves (consider double-gloving).

  • Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to your institution's hazardous waste protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause A: Inactive Copper(I) Cyanide

  • The Science: Copper(I) cyanide can slowly oxidize or absorb moisture over time, reducing its reactivity. Fresh, high-quality CuCN is crucial for the reaction. Visually, active CuCN should be a beige or off-white powder; a noticeable green tint indicates the presence of copper(II) species and degradation.[5]

  • Troubleshooting Steps:

    • Purchase fresh CuCN from a reputable supplier.

    • If you suspect your existing stock is old, consider purifying it or replacing it.

    • Always store CuCN in a desiccator, away from light and moisture.

Possible Cause B: Insufficient Reaction Temperature or Time

  • The Science: The Rosenmund-von Braun reaction has a significant activation energy barrier.[4] Even with modern modifications, if the temperature is too low, the reaction will not proceed at a reasonable rate. The reaction is typically run for several hours to ensure it reaches completion.

  • Troubleshooting Steps:

    • Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture.

    • For a classical approach in a solvent like DMF, temperatures of 140-150°C are often required.[5]

    • If using a ligand-promoted protocol (see below), ensure you are reaching the recommended temperature (e.g., 80-120°C).[3][6]

    • Monitor the reaction by TLC or GC-MS to track the consumption of the starting material before stopping the reaction.

Possible Cause C: Presence of Water or Oxygen

  • The Science: Anhydrous conditions are critical. Water can interfere with the catalytic cycle and the reactivity of the reagents. Using a degassed solvent minimizes side reactions caused by dissolved oxygen.

  • Troubleshooting Steps:

    • Use a high-quality anhydrous solvent. If using DMF, it should be freshly dried or from a sealed bottle.

    • Thoroughly dry all glassware in an oven before use and assemble the apparatus while hot under an inert atmosphere (Nitrogen or Argon).

    • Degas the solvent by bubbling N₂ or Argon through it for 15-20 minutes before adding reagents.[5]

Problem 2: Formation of Significant Impurities

Possible Cause A: Deiodination of Starting Material

  • The Science: At high temperatures, the starting aryl iodide can undergo hydrodehalogenation (replacement of iodine with hydrogen), especially if there are proton sources available. This results in the formation of 1,3-difluoro-4-methylbenzene.

  • Troubleshooting Steps:

    • Lower the reaction temperature. Consider using a ligand-promoted system which allows for milder conditions.[3]

    • Ensure strictly anhydrous and aprotic conditions to minimize sources of protons.

Possible Cause B: Product Decomposition

  • The Science: The nitrile product itself might not be stable to prolonged heating at very high temperatures (>150-200°C), potentially leading to decomposition or polymerization.

  • Troubleshooting Steps:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Avoid excessive heating. Use an oil bath with a temperature controller for precise heat management.

    • Again, employing a modern, lower-temperature protocol is the most effective solution.

Problem 3: Difficulties in Product Purification

Possible Cause: Persistent Copper Contamination

  • The Science: The aryl nitrile product can form stable complexes with copper salts, making them difficult to separate during aqueous workup. These copper complexes can complicate extraction and chromatography.

  • Troubleshooting Steps:

    • Workup Quench: After the reaction is complete and cooled, a common and effective technique is to pour the reaction mixture into an aqueous solution of ferric chloride (FeCl₃) and hydrochloric acid, or a basic solution of aqueous ammonia.[5] These reagents form highly water-soluble complexes with copper, facilitating its removal from the organic phase.

    • Aqueous Cyanide Wash: A wash with a dilute aqueous solution of sodium or potassium cyanide can also break up copper complexes, but this must be done with extreme care under basic conditions to avoid HCN generation.

    • Filtration: Passing the crude organic extract through a short plug of silica gel or celite can help remove some baseline impurities and residual copper salts before final purification by column chromatography.

Logical Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting a failed or low-yielding reaction.

G start Reaction Yield is Low check_reagents Check Reagent Quality - CuCN (beige, not green?) - Solvent (anhydrous?) start->check_reagents check_conditions Verify Reaction Conditions - Internal Temp Correct? - Reaction Time Sufficient? - Inert Atmosphere Maintained? start->check_conditions workup_issue Investigate Purification - Product lost in workup? - Emulsion during extraction? start->workup_issue reagents_ok Reagents are Good check_reagents->reagents_ok Yes optimize_reagents Action: - Use fresh, dry CuCN - Use fresh anhydrous solvent check_reagents->optimize_reagents No conditions_ok Conditions are Correct check_conditions->conditions_ok Yes optimize_conditions Action: - Calibrate thermometer - Increase temp/time - Improve inert gas setup check_conditions->optimize_conditions No optimize_workup Action: - Use FeCl3 or NH3 quench - Perform multiple extractions - Use brine to break emulsions workup_issue->optimize_workup Yes final_check Consider Advanced Options: - Add a ligand (L-Proline) - Switch to a Pd-catalyzed system conditions_ok->final_check If yield is still low...

Caption: Logical troubleshooting workflow for synthesis optimization.

Recommended Experimental Protocol

This protocol is a modern, ligand-promoted variation of the Rosenmund-von Braun reaction, designed to proceed under milder conditions than the classical method. It is based on established procedures for the cyanation of aryl halides.[3][6]

Synthesis of this compound from 1,5-Difluoro-2-iodo-4-methylbenzene

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine aryl iodide, CuCN, and L-Proline in an oven-dried flask B 2. Add anhydrous, degassed DMF via syringe A->B C 3. Heat mixture to 120°C under inert atmosphere (N2 or Ar) B->C D 4. Stir for 12-24h, monitor by TLC/GC-MS C->D E 5. Cool and pour into aqueous FeCl3 or NH3 solution D->E F 6. Extract with an organic solvent (e.g., EtOAc) E->F G 7. Wash, dry, and concentrate the organic layer F->G H 8. Purify by silica gel column chromatography G->H

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 1,5-Difluoro-2-iodo-4-methylbenzene (1.0 eq)

  • Copper(I) Cyanide (CuCN) (1.2 - 1.5 eq)

  • L-Proline (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Aqueous Ammonia (~30%)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,5-difluoro-2-iodo-4-methylbenzene (1.0 eq), copper(I) cyanide (1.2 eq), and L-proline (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed DMF (to make a ~0.5 M solution with respect to the aryl iodide) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 120°C. Stir the mixture vigorously under the inert atmosphere.

  • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the dark reaction mixture slowly into a vigorously stirring beaker containing a 1:1 mixture of saturated aqueous ammonium chloride and concentrated aqueous ammonia. Stir for 30-60 minutes until the organic layer is no longer dark blue/green.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Data Summary Table

The following table provides a summary of typical reaction parameters for a ligand-promoted Rosenmund-von Braun reaction, which should be used as a starting point for optimization.

ParameterRecommended Value/RangeRationale & Citation
Starting Material Aryl Iodide or Aryl BromideAryl iodides are generally more reactive than aryl bromides in this transformation.[4]
Cyanide Source Copper(I) Cyanide (CuCN)The classic and most common reagent for this reaction.[1]
Solvent Anhydrous DMF, NMP, PyridineA high-boiling, polar, aprotic solvent is required to facilitate the reaction.[4]
Temperature 80 - 120 °C (with ligand)Ligands like L-proline can significantly lower the required temperature from the classical 150-200°C.[3]
Ligand (Optional) L-Proline, PicolinamidesLigands accelerate the reaction, allowing for milder conditions and improving functional group tolerance.[3][6]
Stoichiometry (CuCN) 1.2 - 2.0 equivalentsAn excess of CuCN is often used to drive the reaction to completion.[4]
Typical Yield 60 - 90%Yields are highly substrate-dependent and sensitive to reaction conditions.[3][6]

References

Technical Support Center: Optimizing Cyanation of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cyanation reactions for fluorinated benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial chemical intermediates. Fluorinated benzonitriles are pivotal building blocks in medicinal chemistry and materials science, but their synthesis via cyanation of fluorinated aryl halides presents unique challenges.

This resource provides in-depth, experience-driven guidance in a question-and-answer format, focusing on troubleshooting common experimental issues and offering a foundational understanding of the reaction's core principles.

Section 1: Foundational Principles of Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a powerful transformation for forming carbon-carbon bonds.[1][2] The reaction typically follows a catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is fundamental to troubleshooting and optimization.

A generalized catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1]

  • Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, KCN).[1]

  • Reductive Elimination: The aryl group and the cyanide group are eliminated from the Pd(II) complex, forming the desired benzonitrile (Ar-CN) and regenerating the active Pd(0) catalyst.[1]

Each step in this cycle can be influenced by various reaction parameters, and each presents a potential point of failure or optimization.

Palladium-Catalyzed Cyanation Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-CN(L_n) Cyanide Exchange Intermediate Ar-Pd(II)-X(L_n)->Ar-Pd(II)-CN(L_n) Transmetalation (M-CN) Ar-Pd(II)-CN(L_n)->Pd(0)L_n Reductive Elimination (-ArCN) Ar-CN Fluorinated Benzonitrile Ar-Pd(II)-CN(L_n)->Ar-CN - Product Ar-X Fluorinated Aryl Halide Ar-X->Ar-Pd(II)-X(L_n) M-CN Cyanide Source M-CN->Ar-Pd(II)-CN(L_n)

Figure 1. A simplified diagram of the palladium-catalyzed cyanation cycle.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the planning and execution of cyanation reactions.

Q1: Which cyanide source should I choose for my fluorinated substrate?

A1: The choice of cyanide source is critical and depends on factors like toxicity, solubility, and reactivity.

  • Zinc Cyanide (Zn(CN)₂): Often the preferred choice for many applications. It is less toxic than alkali metal cyanides and its lower solubility in organic solvents can help prevent catalyst poisoning by maintaining a low concentration of free cyanide ions.[3][4]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and environmentally benign alternative.[3][5] It is often used in aqueous or biphasic solvent systems and may require higher temperatures for efficient cyanide transfer.[3][6]

  • Alkali Metal Cyanides (KCN, NaCN): Highly effective but also highly toxic.[4] Their high solubility can lead to rapid catalyst deactivation if not used carefully.[7][8] They are often employed when other sources fail, but stringent safety precautions are mandatory.

Q2: What is the role of the ligand, and how do I select the right one?

A2: Ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[9][10][11]

  • Electron-rich and Bulky Ligands: Ligands like biarylphosphines (e.g., XPhos, SPhos) or bulky alkylphosphines (e.g., t-Bu₃P) are often effective.[12] The electron-donating character increases the nucleophilicity of the Pd(0) center, promoting oxidative addition, while the steric bulk can facilitate the final reductive elimination step to release the product.[9]

  • Bidentate Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos are also widely used and can offer enhanced stability to the catalytic complex.[10][12]

  • For Fluorinated Substrates: The electronic properties of your specific fluorinated benzonitrile can influence ligand choice. Highly electron-deficient aryl halides may benefit from more electron-rich ligands to facilitate the oxidative addition step.

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion is a common issue with several potential root causes:

  • Catalyst Deactivation: This is a primary concern in cyanation reactions.[1] Excess cyanide ions can irreversibly bind to the palladium center, forming inactive complexes like [(CN)₄Pd]²⁻.[7][8] The presence of trace amounts of water can also lead to the formation of HCN, which is highly reactive towards Pd(0) and contributes to catalyst poisoning.[7][8]

  • Insufficient Reaction Temperature or Time: Cyanation of less reactive aryl halides, particularly chlorides, may require higher temperatures and longer reaction times.

  • Poor Reagent Quality: Ensure all reagents, especially the solvent, are anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).

  • Substrate-Specific Issues: Highly fluorinated or sterically hindered substrates may require more specialized conditions or catalyst systems.

Section 3: Troubleshooting Guide

This guide is structured by observed symptoms to help you diagnose and resolve specific experimental problems.

Problem: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Catalyst Poisoning/Deactivation Excess free cyanide is a common culprit.[1][7][8] Solution: 1) Use a less soluble cyanide source like Zn(CN)₂.[4] 2) If using KCN/NaCN, ensure slow addition or use a phase-transfer catalyst to control concentration. 3) Ensure rigorously anhydrous and oxygen-free conditions to prevent side reactions that consume the active catalyst.[7][8]
Inefficient Oxidative Addition The C-F bond is strong, and while you are targeting a C-X (X=Cl, Br, I) bond, the electronic nature of the fluorinated ring can affect reactivity. Solution: 1) Switch to a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine) to enhance the reactivity of the Pd(0) center.[9][12] 2) If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.
Inactive Precatalyst The active Pd(0) species must be generated in situ from a Pd(II) precatalyst. This activation step can sometimes be inefficient. Solution: 1) Use a modern, well-defined precatalyst that is known for efficient activation.[12] 2) Include a reducing agent in the reaction if necessary, although many modern systems do not require this.[4]
Incorrect Solvent Choice The solvent influences reagent solubility and reaction kinetics. Solution: Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used.[6] For reactions with K₄[Fe(CN)₆], aqueous/organic biphasic systems are often effective.[3] Experiment with different solvents or solvent mixtures.[13]
Problem: Formation of Side Products

Potential Cause Explanation & Recommended Solution
Hydrodehalogenation/Defluorination This side reaction replaces the halide or a fluorine atom with hydrogen, leading to undesired byproducts. Solution: 1) Ensure the reaction is free of protic contaminants. 2) Lower the reaction temperature. 3) Choose a different base or ligand system that is less prone to promoting this pathway.
Homocoupling of Aryl Halide Formation of biaryl impurities (Ar-Ar) can occur, consuming the starting material. Solution: This is often a sign of issues with the catalytic cycle. Re-optimize ligand and base concentrations. Ensure proper degassing to remove oxygen, which can promote these side reactions.
Benzoin Condensation If your substrate contains an aldehyde group, cyanide can catalyze the benzoin condensation.[3] Solution: Run the reaction at a lower temperature. The cyanation and condensation reactions often have different temperature dependencies.[3]

digraph "Troubleshooting_Cyanation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low/No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes check_catalyst [label="Is Catalyst Deactivation Suspected?", shape=diamond, fillcolor="#FBBC05"]; check_conditions [label="Are Reaction Conditions Optimal?", shape=diamond, fillcolor="#FBBC05"]; check_reagents [label="Are Reagents High Quality?", shape=diamond, fillcolor="#FBBC05"];

// Solutions sol_cyanide [label="Switch to less soluble CN⁻ source (e.g., Zn(CN)₂)\nEnsure anhydrous/O₂-free conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ligand [label="Use more electron-rich/bulky ligand\n(e.g., biarylphosphine)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp_time [label="Increase temperature or reaction time", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_reagents [label="Use fresh, anhydrous, degassed solvents/reagents", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> check_catalyst; check_catalyst -> sol_cyanide [label="Yes"]; check_catalyst -> check_conditions [label="No"];

check_conditions -> sol_ligand [label="No (Oxidative Addition Issue?)"]; check_conditions -> sol_temp_time [label="No (Kinetics Issue?)"]; check_conditions -> check_reagents [label="Yes"];

check_reagents -> sol_reagents [label="No"]; check_reagents -> { rank=same; end_success [label="Re-run Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } [label="Yes"]; }

Figure 2. A troubleshooting workflow for addressing low-yield cyanation reactions.

Section 4: General Experimental Protocol

This section provides a general, step-by-step methodology for a palladium-catalyzed cyanation reaction. Warning: All procedures involving cyanide salts must be performed in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).[14][15][16][17]

Recommended Starting Conditions
ParameterRecommendationRationale
Substrate Fluorinated Aryl BromideMore reactive than the corresponding chloride.
Cyanide Source Zn(CN)₂ (0.6-0.7 equiv)Less toxic, minimizes catalyst poisoning.[4][18]
Pd Precatalyst Pd₂(dba)₃ or a Palladacycle1-2 mol % Pd.
Ligand dppf or XPhos2-4 mol % (ensure appropriate Pd:ligand ratio).
Solvent Anhydrous, degassed DMF or DMAcGood solubility for reactants.
Temperature 80-120 °CStarting point; optimization may be required.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 mmol), zinc cyanide (0.6 mmol), the palladium precatalyst (e.g., 0.01 mmol Pd), and the phosphine ligand (e.g., 0.02 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 3-5 mL of DMF) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup (Caution: Quenching Cyanide):

    • Cool the reaction to room temperature.

    • Carefully quench the excess cyanide by slowly adding an aqueous solution of bleach (sodium hypochlorite) or a mixture of ferrous sulfate and sodium hydroxide while maintaining vigorous stirring in the fume hood. This converts cyanide to the less toxic cyanate.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 5: Safety Considerations

Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.[14][16]

  • Handling: Always handle solid cyanides and cyanide-containing solutions in a certified chemical fume hood.[14][15] Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[14][15][17]

  • Acids: Never allow cyanide salts to come into contact with acids, as this will rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[14][17] Keep cyanide waste separate from acidic waste streams.[14]

  • Quenching & Disposal: All excess cyanide and contaminated materials must be quenched and disposed of as hazardous waste according to your institution's guidelines.[14] A common quenching procedure involves oxidation with bleach (sodium hypochlorite) under basic conditions.[17][19]

  • Emergency Preparedness: Ensure an emergency plan is in place. Know the location of safety showers, eyewash stations, and the appropriate first aid response for cyanide exposure.[15] Never work with cyanides alone.[14]

This guide is intended to provide a solid foundation for optimizing your cyanation reactions. Successful synthesis requires careful planning, attention to detail, and a thorough understanding of the underlying chemical principles.

References

Technical Support Center: Synthesis of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,4-Difluoro-5-methylbenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated aromatic nitrile. As a crucial intermediate in medicinal chemistry, particularly for developing novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a robust and high-yielding synthesis is paramount.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental work.

Primary Synthetic Routes: An Overview

The synthesis of this compound is typically approached via two primary pathways:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of 2,4-difluoro-5-methylaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2][3][4] This route is often favored due to the ready availability of the aniline starting material.

  • Transition Metal-Catalyzed Cyanation: This modern approach utilizes a palladium or nickel catalyst to couple an aryl halide (e.g., 1-bromo- or 1-iodo-2,4-difluoro-5-methylbenzene) with a cyanide source.[5][6] This method offers broad functional group tolerance but can be sensitive to catalyst deactivation.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their root causes, and recommended corrective actions.

Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a complex mixture of products. Where should I begin troubleshooting?

Answer: A low yield in a complex mixture points to either incomplete conversion of the starting material or the prevalence of multiple side reactions. The first step is to identify the major components of your crude product.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield & Complex Mixture check_sm Is Starting Material (SM) Present in Crude? start->check_sm incomplete Incomplete Conversion check_sm->incomplete Yes identify_bp Identify Major Byproducts (via MS, NMR) check_sm->identify_bp No solve_incomplete Address Incomplete Reaction (See Q2) incomplete->solve_incomplete phenolic Phenolic Impurity (Ar-OH) identify_bp->phenolic dehalogenated Dehalogenated Impurity (Ar-H) phenolic->dehalogenated No solve_phenolic Address Diazonium Decomposition (See Q3) phenolic->solve_phenolic Yes biaryl Biaryl/Dimer Impurity (Ar-Ar) dehalogenated->biaryl No solve_dehalogenated Address Hydrodehalogenation (See Q4) dehalogenated->solve_dehalogenated Yes solve_biaryl Address Coupling Side Reactions (See Q5) biaryl->solve_biaryl Yes

Caption: A logical workflow for troubleshooting low yields.

Question 2: My crude product contains a significant amount of unreacted 2,4-difluoro-5-methylaniline (from Sandmeyer) or the starting aryl halide (from catalytic cyanation). What went wrong?

Answer: The presence of starting material indicates an incomplete reaction. The cause depends on your chosen synthetic route.

  • For the Sandmeyer Reaction:

    • Cause: Incomplete diazotization is the most common culprit. This can result from the temperature rising above the optimal 0-5 °C range, insufficient equivalents of sodium nitrite, or an incorrect pH.

    • Solution: Maintain strict temperature control (0-5 °C) during the addition of sodium nitrite. Ensure at least one full equivalent of both the acid and sodium nitrite is used. The aniline must be fully dissolved in the acidic medium before diazotization begins.

  • For Catalytic Cyanation:

    • Cause: This typically points to catalyst deactivation or suboptimal reaction conditions. Cyanide ions are known to be potent inhibitors of palladium catalysts.[7] Other factors include insufficient temperature or reaction time.

    • Solution: Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Consider using a less toxic and more stable cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]).[5] If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust ligand (e.g., XantPhos for palladium-catalyzed reactions) can be beneficial.[8]

Question 3: In my Sandmeyer reaction, I've identified 2,4-difluoro-5-methylphenol as a major byproduct. How is this formed and how can I prevent it?

Answer: The formation of a phenolic byproduct is a classic side reaction caused by the decomposition of the aryl diazonium salt, where water acts as a nucleophile.

  • Mechanism: The aryl diazonium cation (Ar-N₂⁺) is thermally unstable. At elevated temperatures, it can react with water in the acidic solution to liberate nitrogen gas and form an aryl cation, which is then trapped by water to yield the phenol. In some cases, this substitution can even occur on highly activated rings.[9]

  • Prevention:

    • Temperature Control: This is the most critical factor. The diazonium salt solution must be kept cold (0-5 °C) at all times before and during its addition to the cyanide solution.

    • Slow Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. A rapid addition can cause a local temperature increase, accelerating decomposition.

    • Use Immediately: Prepare the diazonium salt and use it in the subsequent Sandmeyer step without delay to minimize decomposition over time.

Question 4: I am attempting a nickel-catalyzed cyanation of 1-bromo-2,4-difluoro-5-methylbenzene and am observing 1,3-difluoro-4-methylbenzene (hydrodehalogenation product) as a significant side product. What is the cause?

Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in transition metal-catalyzed cross-coupling reactions, particularly with nickel catalysts.[8]

  • Cause: This side reaction is often promoted by the presence of a hydrogen source in the reaction mixture. This can be residual water, the solvent itself, or additives. The reductive elimination step of the catalytic cycle produces Ar-H instead of the desired Ar-CN.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and the solvent (e.g., DMF, DMAc) are rigorously dried.

    • Additive Strategy: The addition of sodium iodide (NaI) has been shown to play a crucial role in suppressing the hydrogenation side reaction of aryl halides in some nickel-catalyzed cyanation systems.[8]

    • Catalyst System: The choice of ligand and nickel precursor can influence the selectivity. Experimenting with different ligand systems may be necessary.

Question 5: My mass spectrum shows a high molecular weight impurity corresponding to a dimer of my aromatic ring. How does this form?

Answer: The formation of biaryl impurities (Ar-Ar) can occur in both primary synthetic routes.

  • In the Sandmeyer Reaction: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][4] This involves the formation of an aryl radical (Ar•). Two of these radicals can couple to form a biaryl byproduct. This is often observed as evidence for the radical nature of the reaction.[4]

  • In Catalytic Cyanation: This side product arises from a homocoupling reaction, where two molecules of the aryl halide starting material are coupled by the catalyst.

  • Mitigation:

    • For the Sandmeyer reaction, ensuring a high concentration of the copper(I) cyanide trapping agent can favor the desired cyanation over radical-radical coupling.

    • For catalytic cyanation, fine-tuning the reaction conditions (catalyst, ligand, temperature) can minimize homocoupling. Often, lower temperatures and more active catalysts favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for this molecule? A: The choice often depends on the availability and cost of the starting materials. If 2,4-difluoro-5-methylaniline is readily available, the Sandmeyer reaction is a cost-effective and well-established method.[10] However, for substrates with sensitive functional groups or for achieving higher yields in later-stage synthesis, a palladium-catalyzed cyanation might offer better control and predictability, despite the higher initial cost of the catalyst and aryl halide.[6]

Q: What is the mechanistic role of copper(I) in the Sandmeyer reaction? A: The copper(I) salt acts as a catalyst. The currently accepted mechanism involves a single-electron transfer from the copper(I) species (e.g., [Cu(CN)₂]⁻) to the diazonium salt. This reduces the diazonium salt, causing it to release N₂ gas and form an aryl radical. The copper is oxidized to copper(II). The aryl radical then reacts with the copper(II) cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[2][4]

Sandmeyer_Mechanism Sandmeyer Cyanation Mechanism and Side Reactions cluster_main Main Reaction Pathway cluster_side Key Side Reactions diazonium Ar-N₂⁺ electron_transfer Single Electron Transfer diazonium->electron_transfer phenol Ar-OH (Phenol) diazonium->phenol Decomposition (Heat) cu_cn [Cu(I)(CN)₂]⁻ cu_cn->electron_transfer aryl_radical Ar• + N₂ electron_transfer->aryl_radical cu_ii [Cu(II)(CN)₂] electron_transfer->cu_ii product_formation Ligand Transfer aryl_radical->product_formation biaryl Ar-Ar (Biaryl) aryl_radical->biaryl Radical Coupling cu_ii->product_formation product_formation->cu_cn Regenerates Catalyst product Ar-CN (Product) product_formation->product water H₂O

Caption: The Sandmeyer reaction with key side pathways.

Q: How can I effectively purify the final this compound product? A: The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: This is highly effective for removing both polar (phenolic) and non-polar (biaryl, starting halide) impurities. A typical mobile phase would be a gradient of ethyl acetate in hexanes.[11][12]

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an efficient way to obtain highly pure, crystalline material.[13]

Summary of Potential Impurities

The following table summarizes the common impurities, their origin, and their mass relative to the desired product (MW = 153.13 g/mol ).

Impurity NameStructureMolecular Weight ( g/mol )Mass DifferenceLikely Origin
Starting Material
2,4-Difluoro-5-methylanilineAr-NH₂143.14-9.99Incomplete Diazotization
1-Bromo-2,4-difluoro-5-methylbenzeneAr-Br207.03+53.90Incomplete Cyanation
Side-Product
2,4-Difluoro-5-methylphenolAr-OH144.12-9.01Diazonium Salt Decomposition
1,3-Difluoro-4-methylbenzeneAr-H128.13-25.00Hydrodehalogenation
Biaryl ImpurityAr-Ar254.24+101.11Radical Coupling / Homocoupling

Protocol: Sandmeyer Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2,4-difluoro-5-methylaniline

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4-difluoro-5-methylaniline (1.0 eq).

  • Add a 3M solution of hydrochloric acid (approx. 3.0 eq) and cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Keep this solution cold for immediate use in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.[14] Cool this solution to 0-5 °C.

  • Slowly, and in a dropwise manner, add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure solid.[11]

References

Improving yield and purity of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,4-Difluoro-5-methylbenzonitrile (CAS 329314-68-3). This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, practical solutions, and a deeper understanding of the critical parameters governing the synthesis and purification of this important intermediate. As a key building block in medicinal chemistry, particularly for developing novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, achieving high yield and purity is paramount.[1] This document moves beyond simple protocols to explain the "why" behind the "how," empowering you to diagnose issues and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Synthesis & Purity

This section addresses the most common challenges encountered during the synthesis of this compound.

Q1: My yield is consistently low when using the Sandmeyer reaction approach starting from 2,4-difluoro-5-methylaniline. What are the most likely causes?

Low yield in a Sandmeyer reaction is a classic multifaceted problem. It can typically be traced back to one of two key stages: the diazotization of the starting aniline or the subsequent copper-catalyzed cyanation.

A1: Potential Causes & Solutions

  • Inefficient Diazotization: The formation of the diazonium salt from 2,4-difluoro-5-methylaniline is highly sensitive to temperature and acid concentration.[2] The intermediate is unstable and prone to decomposition, primarily through reaction with water to form the corresponding phenol (2,4-difluoro-5-methylphenol), which is often a major impurity.

    • Solution: Maintain a strict temperature protocol, typically between 0-5 °C, throughout the addition of sodium nitrite. Use of an ice-salt bath is recommended. Ensure the aniline is fully dissolved or finely suspended in a sufficiently strong acid (e.g., HCl, H₂SO₄) before diazotization begins.

  • Premature Decomposition of the Diazonium Salt: Even when formed correctly, the diazonium salt can decompose if not used promptly or if the temperature rises. This leads to the formation of phenolic byproducts and the loss of nitrogen gas, irreversibly consuming your intermediate.

    • Solution: Prepare the diazonium salt solution and immediately proceed to the cyanation step. Avoid letting the solution warm up. Some modern approaches utilize flow chemistry to generate and consume the diazonium salt in situ, dramatically improving safety and yield by minimizing the accumulation of this unstable intermediate.[3]

  • Issues in the Cyanation Step: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by copper(I) cyanide, is the core of the Sandmeyer reaction.[4][5]

    • Solution: Ensure your CuCN is fresh and of high quality. The copper(I) salt is the active catalyst; oxidation to copper(II) will impede the reaction. The solution of CuCN and an alkali cyanide (like KCN or NaCN) should be prepared carefully and the diazonium salt solution should be added slowly to this mixture to control the reaction rate and temperature.

Q2: I am attempting a Rosenmund-von Braun reaction from an aryl halide (e.g., 1,5-difluoro-2-iodo-4-methylbenzene) but the reaction is sluggish or fails to go to completion. How can I improve this?

The Rosenmund-von Braun reaction is a powerful tool for aryl nitrile synthesis but often requires harsh conditions, which can be a significant barrier.[6][7]

A2: Potential Causes & Solutions

  • Insufficient Reaction Temperature/Time: The classic Rosenmund-von Braun reaction requires high temperatures (often 150-200 °C) and prolonged reaction times to proceed, especially with less reactive aryl bromides or chlorides.[6]

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling polar aprotic solvent like DMF, NMP, or pyridine. Monitor the reaction by TLC or GC to determine the optimal reaction time; insufficient heating time is a common cause of incomplete conversion.

  • Catalyst and Reagent Quality: The reaction relies on copper(I) cyanide. The purity of the aryl halide starting material is also critical.

    • Solution: Use high-purity CuCN. If using an aryl bromide, the addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction by in-situ formation of the more reactive aryl iodide.[6]

  • Modern Protocol Adaptations: The harshness of the traditional method has led to significant improvements.

    • Solution: Consider adopting a ligand-promoted protocol. For instance, the use of L-proline has been shown to promote the Rosenmund-von Braun reaction at significantly lower temperatures (80–120 °C), making it compatible with more sensitive substrates.[8] Palladium-catalyzed cyanation methods are also an alternative, often proceeding under milder conditions.[9]

Q3: My final product is a brownish or yellowish solid instead of the expected white/off-white crystals. What causes this discoloration and how can I purify it?

Discoloration is almost always indicative of impurities. In this synthesis, the culprits are often residual copper salts or organic byproducts.

A3: Potential Causes & Solutions

  • Residual Copper Salts: Copper complexes, especially if oxidized, can impart a blue, green, or brown color to the final product.

    • Solution: During the aqueous workup, a wash with a mild ammonia solution or a saturated solution of ammonium chloride can help to complex and remove residual copper salts into the aqueous layer.

  • Phenolic Impurities: As mentioned in Q1, the decomposition of the diazonium salt in the Sandmeyer route produces 2,4-difluoro-5-methylphenol. Phenols are easily oxidized to form highly colored quinone-type structures.

    • Solution: A dilute aqueous wash with sodium hydroxide or sodium carbonate during workup will deprotonate the acidic phenol, extracting it into the aqueous layer as its corresponding phenoxide salt.

  • Purification: If discoloration persists after workup, purification is necessary.

    • Recrystallization: This is the most effective method for removing small amounts of colored impurities. See the detailed protocol in Part 2.

    • Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities. The carbon is then removed by hot filtration.

    • Column Chromatography: A plug of silica gel can also be effective at removing polar, colored impurities.

Part 2: Experimental Protocols & Troubleshooting Workflows

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures.[10]

Objective: To obtain high-purity, crystalline this compound.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Experimental Tip: Test solvents like heptane, hexanes, toluene, or ethanol. Place a small amount of crude product in a test tube, add a few drops of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor. A good solvent will require heating for dissolution.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid completely dissolves.

    • Troubleshooting: Adding too much solvent will significantly reduce your final yield.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

Table 1: Common Synthesis Routes & Key Parameters

Reaction TypeStarting MaterialKey ReagentsTypical SolventsTemperature (°C)Common Issues
Sandmeyer 2,4-Difluoro-5-methylaniline1. NaNO₂, strong acid2. CuCN, KCN1. Water, HCl2. Water0 - 5 (Diazotization)RT to 50 (Cyanation)Diazonium salt instability, phenol formation.[2][11]
Rosenmund-von Braun 1,5-Difluoro-2-iodo-4-methylbenzeneCuCNDMF, NMP, Pyridine120 - 200High temperatures, sluggish reaction, catalyst impurities.[6][12]
L-Proline Promoted R-vB 2,4-Difluoro-5-methyl-bromobenzeneCuCN, L-prolineDMF80 - 120Higher reagent cost.

Table 2: Troubleshooting Common Impurities

ImpurityLikely SourceIdentification MethodRemoval Strategy
2,4-Difluoro-5-methylphenolDecomposition of diazonium salt (Sandmeyer route)GC-MS, ¹H NMR (broad -OH peak)Aqueous base wash (e.g., 1M NaOH) during workup.
Starting Aryl HalideIncomplete reaction (Rosenmund-von Braun route)GC-MS, ¹H NMRColumn chromatography or careful recrystallization.
Residual Copper SaltsCatalyst carryoverDiscoloration (blue/green)Aqueous wash with NH₄Cl or dilute ammonia.
Unidentified OligomersHigh reaction temperatures causing polymerization/charringBroad humps in NMR baselineRecrystallization, column chromatography.
Visualization of Workflows

Below are diagrams illustrating key experimental and logical processes.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage start Choose Synthesis Route sandmeyer Sandmeyer Route (from Aniline) start->sandmeyer rvb Rosenmund-von Braun (from Aryl Halide) start->rvb workup Aqueous Workup (Quench, Extract, Wash) sandmeyer->workup rvb->workup purify Purification Method workup->purify recryst Recrystallization purify->recryst chrom Column Chromatography purify->chrom analysis Purity & Identity Check (NMR, GC-MS, HPLC) recryst->analysis chrom->analysis final Pure Product >99% analysis->final

Caption: Generalized workflow for synthesis and purification.

G cluster_sandmeyer Sandmeyer Route cluster_rvb Rosenmund-von Braun Route start Low Yield or Impure Product Detected check_route Which synthesis route was used? start->check_route temp_diaz Was diazotization temp. strictly 0-5 °C? check_route->temp_diaz Sandmeyer temp_rvb Was reaction temp/time sufficient? check_route->temp_rvb R-vB phenol Phenolic byproduct likely. Improve temp. control & use diazonium salt immediately. temp_diaz->phenol No cyanation Check freshness of CuCN. Ensure proper stoichiometry. temp_diaz->cyanation Yes incomplete Incomplete conversion. Increase temp/time or use promoter (L-proline). temp_rvb->incomplete No color_check Is product discolored? temp_rvb->color_check Yes cu_impurity Residual copper likely. Improve workup with NH4Cl wash. color_check->cu_impurity

Caption: Troubleshooting decision tree for low yield or impurities.

References

Technical Support Center: Troubleshooting Column Chromatography for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The introduction of fluorine into organic molecules imparts unique physicochemical properties that can be highly advantageous for pharmaceuticals and materials, yet notoriously challenging during purification. Altered polarity, unexpected interactions with stationary phases, and unique solubility profiles often require a departure from standard chromatographic protocols.

This guide is structured to provide both proactive strategies for method development and reactive solutions for troubleshooting common issues encountered during the column chromatography of fluorinated compounds. It is designed to move beyond simple procedural steps, offering explanations grounded in chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Proactive Planning & Method Development

This section addresses foundational questions to help you design a robust purification strategy from the outset.

Q1: What is the best stationary phase for purifying my fluorinated compound?

The optimal stationary phase depends on the structure of your analyte and the impurities you need to separate it from. There is no single "best" phase, but understanding the options allows for a rational selection.

  • Standard Silica Gel (Normal-Phase): Still a workhorse for many compounds. However, highly polar fluorinated compounds may interact strongly with acidic silanol groups, leading to peak tailing or irreversible adsorption.[1] Conversely, highly fluorinated, non-polar compounds may elute very quickly.

  • C18-Bonded Silica (Reversed-Phase): The most common reversed-phase media. Separation is based on hydrophobicity. The effect of fluorination on lipophilicity can be complex; while a single fluorine or fluoromethyl group can lower lipophilicity, a trifluoromethyl group may increase it.[2] It is a good starting point, but may not offer sufficient selectivity for separating closely related fluorinated analogues.

  • Fluorinated Stationary Phases: These are specifically designed to offer alternative selectivity and are highly recommended for challenging separations.[3][4]

    • Pentafluorophenyl (PFP): This phase is excellent for separating aromatic and halogenated compounds. It provides multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which differ significantly from the purely hydrophobic interactions of C18.[3][5][6]

    • Fluorous/Perfluoroalkyl (e.g., Si-TDF): These phases, such as those with tridecafluoro-functionalized silica, are highly effective at retaining compounds with significant fluorine content.[7][8] The primary retention mechanism is "fluorous-fluorous" interaction, where the fluorinated tails of the stationary phase have a high affinity for the fluorinated portions of the analyte.[9] This makes them ideal for separating highly fluorinated molecules from non-fluorinated ones.[7]

Table 1: Comparison of Common Stationary Phases for Fluorinated Compound Purification

Stationary Phase Primary Interaction Mechanism(s) Best Suited For Key Considerations
Silica Gel Adsorption (Polar interactions) General purpose, separation of isomers with different polarities. Acidity can cause degradation of sensitive compounds; strong retention of polar analytes.[1]
C18 (Octadecyl) Hydrophobic (van der Waals) General purpose reversed-phase; separation based on lipophilicity. May offer insufficient selectivity for fluorinated isomers or analogues.[5]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Charge-Transfer Aromatic, halogenated, and positional isomers.[3][6] Provides unique selectivity compared to C18; can change elution order.[5]

| Fluorous (e.g., Si-TDF) | Fluorous-Fluorous Affinity | Highly fluorinated compounds, separation from non-fluorinated reactants/byproducts.[7][9] | Retention increases with the fluorine content of the analyte.[7] |

Q2: How should I choose and optimize my mobile phase?

For normal-phase chromatography on silica gel, standard eluents like hexane/ethyl acetate or dichloromethane/methanol are common starting points. For very polar compounds that don't move from the baseline, a system containing a small amount of a basic or acidic modifier can be effective (e.g., CH₂Cl₂ with 1-10% of a 10% ammonium hydroxide solution in methanol).[1]

For reversed-phase chromatography (C18, PFP), mixtures of water with acetonitrile or methanol are typical.

  • Altering Selectivity: Switching the organic modifier between acetonitrile and methanol can change the selectivity and elution order of compounds because they engage in different hydrogen bonding interactions.[10]

  • Improving Peak Shape: The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is highly recommended, especially for compounds with acidic or basic functional groups.[4] This suppresses ionization, minimizes interaction with residual silanols, and leads to sharper, more symmetrical peaks.[10]

  • Specialty Modifiers: Using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) as a mobile phase component can induce unique selectivity, particularly when pairing a standard C8 or C18 column with a fluorinated eluent.[11][12]

Q3: My fluorinated compound is very polar and shows little or no retention on a C18 column. What should I do?

This is a common issue where the analyte is too hydrophilic to interact with the non-polar stationary phase and elutes in or near the void volume.[10]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. This mode is specifically designed for retaining and separating very polar compounds.[5][10]

  • Use a PFP Column: In some cases, PFP phases can show increased retention for polar compounds compared to C18, especially when using mobile phases with a high percentage of organic modifier.[5]

  • Consider Normal-Phase: If compatible with your sample's solubility, traditional normal-phase chromatography on silica or alumina is a primary method for purifying polar compounds.[1]

Q4: How can I detect my fluorinated compound in the collected fractions?

Effective fraction analysis is critical to avoid pooling the wrong fractions or discarding your product.

  • UV-Vis Detection: If your compound possesses a chromophore, standard analysis by TLC with a UV lamp or by HPLC with a UV detector is the most straightforward method.

  • Mass Spectrometry (LC-MS): For compounds lacking a chromophore or for unambiguous confirmation, LC-MS is the gold standard. It offers the sensitivity and selectivity needed to identify fractions containing the target molecule, even in complex mixtures.[13]

  • ¹⁹F NMR Spectroscopy: For a definitive confirmation, ¹⁹F NMR is an exceptionally powerful tool.[14] Due to its high sensitivity and the wide chemical shift range, you can analyze a small aliquot of a concentrated fraction to confirm the presence and purity of the fluorinated target molecule.[15]

Section 2: Troubleshooting Guide - Reactive Problem-Solving

This section is formatted as a direct Q&A to address specific problems as they arise during your experiment.

Problem 1: Poor Separation or Co-elution of Compounds

Q: My fluorinated compound is co-eluting with an impurity. How can I improve the resolution?

A: Achieving good resolution requires optimizing the selectivity between your target compound and the impurity. Follow a systematic approach to alter the chromatographic conditions.

Start Start: Poor Separation Step1 Is the separation close? (e.g., ΔRf > 0.1 on TLC) Start->Step1 Step2 Make the Elution Gradient Shallower Step1->Step2 Yes Step3 Change Organic Modifier (e.g., Acetonitrile to Methanol) Step1->Step3 No End Resolution Improved Step2->End Step4 Change Stationary Phase (e.g., C18 to PFP) Step3->Step4 No Improvement Step3->End Success Step5 Add a Mobile Phase Modifier (e.g., TFE) Step4->Step5 No Improvement Step4->End Success Step5->End

Caption: Troubleshooting workflow for poor separation.

  • Optimize the Gradient (Reversed-Phase): If your peaks are very close and sharp, you may be eluting them too quickly. Making the gradient shallower (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) increases the residence time on the column and can improve separation.

  • Change the Organic Modifier (Reversed-Phase): Switching from acetonitrile to methanol (or vice-versa) is a powerful and simple way to alter selectivity.[10] The different hydrogen-bond donating/accepting properties of these solvents can change their interaction with your analytes, often improving resolution.

  • Switch the Stationary Phase: If optimizing the mobile phase fails, the issue is likely a lack of stationary phase selectivity. Switching to a column with a different chemical nature is the most effective solution. For fluorinated compounds, moving from a standard C18 to a PFP column is a logical step, as it introduces different separation mechanisms like π-π and dipole-dipole interactions.[3][5] This can often resolve impurities that are inseparable on C18.

  • Employ Mobile Phase Additives: The addition of modifiers like TFE can enhance separation by altering the interactions at the stationary phase surface.[11]

Problem 2: Poor Peak Shape (Tailing)

Q: My compound's peak is tailing badly, making fractionation and quantification difficult. What is the cause and the solution?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, most commonly the interaction of polar functional groups with acidic silanol groups on the silica surface.[10]

  • Solution 1: Acidify the Mobile Phase (Reversed-Phase): This is the most common and effective solution. Adding 0.1% of an acid like formic acid or TFA to your mobile phase protonates the silanol groups (Si-OH to Si-OH₂⁺) and suppresses the ionization of acidic analytes, thereby eliminating the strong ionic interactions that cause tailing.[4]

  • Solution 2: Use an End-Capped Column (Reversed-Phase): High-quality, modern columns are often "end-capped," meaning most of the accessible silanol groups have been deactivated by reacting them with a small silylating agent (e.g., trimethylchlorosilane). Using a fully end-capped column minimizes these secondary interactions from the start.[10]

  • Solution 3: Add a Basic Modifier (Normal-Phase): If you are running normal-phase chromatography on silica gel and your compound is basic, it can interact strongly with the acidic silica. Adding a small amount of a base like triethylamine (~0.1-1%) or ammonium hydroxide to the eluent will compete for the acidic sites and improve the peak shape of basic analytes.[1]

Problem 3: Low or No Recovery of the Compound

Q: I've run my column, but I can't find my compound. Where did it go?

A: This frustrating situation can have several causes. A systematic diagnosis is key to recovering your material or preventing the loss in a future run.

Start Low / No Compound Recovery Q1 Did you test for stability on silica? Start->Q1 A1_No Perform Stability Test (See Protocol 1) - Spot on TLC, wait 30 min, elute. - If new spots appear, compound is unstable. Q1->A1_No No Q2 Did you check the first fractions? Q1->Q2 Yes, Stable A1_Yes Irreversible Adsorption or Degradation - Flush column with strong/modified solvent - Use a different stationary phase (Alumina, Florisil) A1_No->A1_Yes A2_Yes Compound is Too Dilute to Detect - Combine and concentrate a wide range of fractions - Re-analyze by TLC/LCMS Q2->A2_Yes Yes A2_No Eluted in Solvent Front - Compound is too non-polar (NP) or polar (RP) - Re-develop method with weaker eluent Q2->A2_No No

Caption: Decision tree for diagnosing low or no compound recovery.

  • Possibility: Irreversible Adsorption/Degradation: Your compound may be stuck to the column or decomposing on the acidic silica surface.[1][10]

    • Diagnosis: Before running a column, always perform a stability test (see Protocol 1). Spot your crude material on a silica TLC plate, let it sit for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is not stable to silica.

    • Solution: If the compound is already on the column, try flushing with a very strong solvent system (e.g., 10-20% Methanol in DCM, perhaps with 1% acetic acid). For future runs, either deactivate the silica with a base or switch to a more inert stationary phase like alumina, Florisil, or a reversed-phase packing.[1][10]

  • Possibility: Eluted in the Solvent Front: Your compound may have no retention under the chosen conditions.[1]

    • Diagnosis: Carefully concentrate the very first fractions collected and analyze them by TLC or LC-MS.

    • Solution: Your mobile phase is too strong. Re-develop your method using a much weaker eluent system (e.g., decrease the percentage of the polar solvent in normal-phase or increase the percentage of water in reversed-phase).

  • Possibility: Compound is Too Dilute to Detect: The compound may have eluted, but the fractions are so dilute that a quick TLC spot is not visible.[1]

    • Diagnosis: This often happens with broad, tailing peaks.

    • Solution: Combine and concentrate a wide range of fractions where you expected your compound to elute. Re-analyze the concentrated sample.

Section 3: Key Experimental Protocols
Protocol 1: Stability Test of a Compound on Silica Gel

This quick test can save you from losing your entire sample to on-column degradation.

  • Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Spot TLC Plate: On a silica gel TLC plate, spot the solution twice, about 1-2 cm apart. Label them 'T=0' and 'T=30'.

  • Initial Elution: Immediately place the plate in a developing chamber with an appropriate eluent and run the chromatogram. This is your 'T=0' reference.

  • Incubate: Leave the second, un-eluted spot ('T=30') on the plate, exposed to air on the benchtop, for 30-60 minutes.

  • Second Elution: After the incubation period, develop the plate again in the same solvent system.

  • Analyze: Compare the 'T=0' and 'T=30' lanes under a UV lamp and/or with a stain. If the 'T=30' lane shows new spots, streaking from the baseline, or a significant decrease in the main spot's intensity compared to 'T=0', your compound is unstable on silica gel.[1]

Protocol 2: Dry Loading a Sample for Flash Chromatography

Dry loading is essential for samples that have poor solubility in the starting mobile phase, as it prevents band broadening and improves separation.[10]

  • Dissolve Sample: Dissolve your entire crude sample in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane, methanol, acetone) in a round-bottom flask.

  • Add Adsorbent: Add a small amount of silica gel (or Celite for highly sensitive compounds) to the flask. Use approximately 2-3 times the mass of your crude product.

  • Mix and Evaporate: Swirl the mixture to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a fine, free-flowing powder of your compound adsorbed onto the silica.

  • Load Column: Carefully add the dry powder to the top of your packed column bed. Gently tap the side of the column to settle the powder into a flat, even layer.

  • Add Protective Layer: Add a thin layer (approx. 1 cm) of sand or glass wool on top of the dry-loaded sample to prevent it from being disturbed when you add the eluent.

  • Begin Elution: Carefully add the mobile phase and begin running the column as planned.

References

Preventing decomposition of 2,4-Difluoro-5-methylbenzonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2,4-Difluoro-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues, prevent decomposition, and optimize your reaction outcomes.

Introduction

This compound is a key building block in medicinal chemistry, notably in the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[1] The strategic placement of fluorine atoms can enhance binding affinity to target enzymes and improve the pharmacokinetic profile of drug candidates.[1][2] However, its synthesis is not without challenges. The presence of the electron-withdrawing nitrile and fluoro groups makes the molecule susceptible to specific decomposition pathways. This guide provides in-depth, field-proven insights to ensure the integrity of your compound throughout the synthetic process.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the causal reasoning behind them.

Q1: My reaction yield is critically low, and TLC/LC-MS analysis shows multiple unintended spots. What is the primary cause of decomposition?

A1: The most common decomposition pathway for this compound, and benzonitriles in general, is the hydrolysis of the nitrile group . This reaction proceeds in two stages, first forming an intermediate amide (2,4-Difluoro-5-methylbenzamide) and subsequently the corresponding carboxylic acid (2,4-Difluoro-5-methylbenzoic acid).[3][4][5]

This hydrolysis is significantly accelerated by:

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • Harsh pH Conditions: The reaction is catalyzed by both strong acids and strong bases.[6][7]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the stability of the nitrile group.[4][5]

Another potential issue, depending on your synthetic route, is the formation of biaryl byproducts, which can occur in radical-mediated reactions like the Sandmeyer reaction.[8][9]

Below is a diagram illustrating the primary decomposition pathway.

G cluster_main Primary Decomposition Pathway: Nitrile Hydrolysis cluster_conditions A This compound (Target Product) B 2,4-Difluoro-5-methylbenzamide (Amide Intermediate) A->B H₂O [H⁺] or [OH⁻] Catalysts Accelerating Conditions: - Strong Acid/Base - Elevated Temperature - Excess Water C 2,4-Difluoro-5-methylbenzoic Acid (Carboxylic Acid Byproduct) B->C H₂O [H⁺] or [OH⁻] (often requires heat)

Caption: Nitrile hydrolysis pathway.

Q2: I suspect hydrolysis is occurring. What specific, actionable steps can I take during the reaction and workup to prevent it?

A2: Preventing hydrolysis requires careful control over three key parameters: pH, temperature, and water content.

  • Strict pH Control:

    • Rationale: The nitrile group is most stable at a neutral pH (around 7-8).[6][7] Both strongly acidic and basic conditions catalyze its breakdown.

    • Action: If your reaction requires an acid or base, use a mild one where possible and limit it to stoichiometric amounts. During workup, avoid harsh quenching agents. For example, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acid instead of 1M sodium hydroxide (NaOH). If you must use a strong base or acid, perform the step at low temperatures (e.g., 0 °C) and for the shortest time necessary.

  • Maintain Low Temperatures:

    • Rationale: Hydrolysis has a significant thermal dependency.[4] Keeping the reaction and workup cool minimizes the rate of this unwanted side reaction.

    • Action: Run the primary synthesis at the lowest temperature that allows for a reasonable reaction rate. Before quenching or beginning the aqueous workup, always cool the reaction mixture in an ice bath. Perform extractions quickly and with cold solutions where feasible.

  • Ensure Anhydrous Conditions:

    • Rationale: Water is a direct reactant in the hydrolysis pathway. Its presence, especially under non-neutral pH or high temperatures, is highly detrimental.

    • Action: Use oven-dried glassware and anhydrous solvents. If reagents are hygroscopic, handle them under an inert atmosphere (e.g., Nitrogen or Argon).

The following flowchart provides a logical troubleshooting workflow if you are experiencing low yields or product decomposition.

G start Low Yield or Decomposition Observed check_tlc Analyze crude reaction mixture vs. post-workup mixture by TLC/LC-MS. start->check_tlc decomp_workup Decomposition occurs during workup. check_tlc->decomp_workup Product profile changes after workup decomp_reaction Decomposition occurs during reaction. check_tlc->decomp_reaction Byproducts present before workup action_workup Implement milder workup: 1. Cool mixture to 0°C before quench. 2. Use weak quench (e.g., sat. NaHCO₃). 3. Minimize contact time with aqueous layers. decomp_workup->action_workup action_reaction Optimize reaction conditions: 1. Lower reaction temperature. 2. Ensure anhydrous solvents/reagents. 3. Check pH; avoid excess acid/base. decomp_reaction->action_reaction

Caption: Troubleshooting workflow for synthesis.

Q3: I am attempting a Rosenmund-von Braun synthesis. The classic high-temperature conditions seem to be degrading my product. How can I optimize this reaction?

A3: You are correct; the classical Rosenmund-von Braun reaction requires high temperatures (150-250 °C), which are incompatible with many sensitive substrates, including some fluorinated benzonitriles.[10] Modern protocols have introduced milder conditions.

  • Catalytic Systems and Additives: The use of additives like L-proline has been shown to promote the Rosenmund-von Braun reaction at significantly lower temperatures (80–120 °C).[10] This approach often exhibits excellent functional-group compatibility.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used.[11] DMF is often found to be the best medium for L-proline-promoted reactions.[10] Ensure the solvent is anhydrous to prevent hydrolysis.

  • Reagent Stoichiometry: While an excess of copper(I) cyanide (CuCN) is often used, this can complicate purification.[11] Catalytic amounts of copper salts with alkali metal cyanides (e.g., NaCN) can be an effective alternative for achieving milder conditions.

The following table summarizes key parameters for optimizing the Rosenmund-von Braun synthesis to prevent decomposition.

ParameterCondition to AvoidRecommended ProtocolRationale
Temperature > 150 °C80–120 °CMinimizes thermal decomposition and side reactions.[10]
Catalyst/Promoter CuCN aloneCuCN with L-proline, or a catalytic Cu(I) system.Promoters can lower the activation energy, allowing for milder temperatures.[10]
Solvent Wet or protic solventsAnhydrous DMF, PyridinePrevents competitive hydrolysis of the nitrile group. DMF is often superior for promoted reactions.[10][11]
Atmosphere AirInert (Nitrogen, Argon)Prevents oxidation of the Cu(I) catalyst and potential side reactions.
Q4: How should I purify and store the final this compound product to ensure its long-term stability?

A4: Proper purification and storage are crucial to prevent degradation over time.

  • Purification:

    • Column Chromatography: This is a highly effective method. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) to isolate the product from more polar impurities like the hydrolyzed carboxylic acid.

    • Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent can be an excellent final purification step.

    • Reduced Pressure Distillation: As described in patent literature, vacuum distillation can be used for purification, which avoids the high temperatures of atmospheric distillation.[12]

  • Storage:

    • Rationale: The primary long-term stability risk is slow hydrolysis from atmospheric moisture.

    • Action: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). Keep it in a cool, dark, and dry place, such as a desiccator or a freezer.

Frequently Asked Questions (FAQs)

Q: What are the primary synthesis routes for this compound? A: The most common and industrially relevant method is a variation of the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide (e.g., 2,4-Difluoro-5-methylbromobenzene) using a cyanide source like copper(I) cyanide or sodium cyanide, often with a catalyst.[10][11][13][14] Another classical method for installing a nitrile group on an aromatic ring is the Sandmeyer reaction , which converts a diazonium salt (derived from the corresponding aniline) into the nitrile using copper(I) cyanide.[8][9][15][16]

Q: Are there any significant safety hazards I should be aware of during this synthesis? A: Yes, absolutely.

  • Cyanide Reagents: Copper(I) cyanide (CuCN) and sodium cyanide (NaCN) are highly toxic. Avoid inhalation of dust and skin contact. Crucially, never allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations should be done in a well-ventilated fume hood.

  • Solvents: Many solvents used, such as DMF and pyridine, have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • General Hazards: The compound itself is listed as harmful if swallowed or inhaled and toxic in contact with skin.[17] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Purification of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Difluoro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a foundational resource for robust process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing aromatic nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline followed by cyanation.[1][2] Impurities from this process can include:

  • Starting Materials: Unreacted 2,4-difluoro-5-methylaniline.

  • Side-reaction Products: Phenols (from reaction of the diazonium salt with water), biaryl compounds, and azo compounds are common byproducts.[3] Maintaining temperatures between 0-5°C during the reaction is critical to minimize the formation of these impurities.[4]

  • Regioisomers: Depending on the specificity of the preceding synthetic steps, other isomers such as 2,4-difluoro-3-methylbenzonitrile may be present.[5]

  • Hydrolysis Products: Small amounts of 2,4-difluoro-5-methylbenzoic acid or the corresponding amide can form during workup or storage.[6]

Q2: My crude product has a distinct color (yellow to brown). What does this indicate and how can I remove it?

A2: Color in the crude product often indicates the presence of azo compounds or other polymeric side products, which are common in Sandmeyer-type reactions.[3] While often present in small quantities, they are highly colored. Recrystallization is particularly effective at excluding these types of impurities from the crystal lattice.[7] If the color persists after initial recrystallization, a small amount of activated charcoal can be used during a subsequent hot filtration step, though this may lead to some product loss.

Q3: I'm struggling to choose between recrystallization and column chromatography. What is the guiding principle?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is the preferred method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from the desired compound.[8] It is efficient, scalable, and often yields highly pure material.

  • Column Chromatography is necessary when impurities have similar polarities and solubility to the product, such as in the case of positional isomers.[9][10] It offers finer separation but is generally more time-consuming and solvent-intensive for large-scale purifications.[11]

Q4: My HPLC analysis shows a persistent impurity peak very close to my product peak. What could it be and how do I resolve it?

A4: A closely eluting peak often suggests the presence of a positional isomer, which has very similar physicochemical properties to the target compound.[12] Standard C18 columns may not provide sufficient resolution. To improve separation, consider these strategies:

  • Alternative Stationary Phases: A phenyl- or pentafluorophenyl (PFP)-based HPLC column can offer different selectivity for aromatic and halogenated compounds due to unique π-π and dipole-dipole interactions.[13][14]

  • Method Optimization: Adjusting the mobile phase composition (e.g., using a different organic modifier like methanol instead of acetonitrile) or the column temperature can alter selectivity and improve resolution.[15] For preparative separation, preparative HPLC with a specialized column is often the most effective solution.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Issue 1: Poor Crystal Formation During Recrystallization

Symptoms:

  • The solution becomes cloudy or oily upon cooling, but no distinct crystals form.

  • Crystallization does not initiate, even after the solution has cooled to room temperature or below.

Causality & Solutions:

Possible CauseScientific RationaleRecommended Action
Solvent Choice is Suboptimal The ideal solvent dissolves the compound when hot but has low solubility at cold temperatures.[16] If solubility is too high at all temperatures, the solution will not become supersaturated enough to crystallize.Re-evaluate your solvent system. Test solubility in a range of solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, methanol) in small test tubes. A good starting point for fluorinated aromatics can be a hexane/ethyl acetate or toluene/hexane mixture.[17]
Solution is Not Saturated Too much solvent was added initially, preventing the concentration from reaching the supersaturation point required for crystallization upon cooling.[8]Evaporate some of the solvent by gently heating the solution and then allow it to cool again. If you've used too much solvent, this is the most direct way to achieve saturation.[16]
Cooling Rate is Too Fast Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid or oil, trapping impurities.[8] Slow cooling allows for the orderly formation of a pure crystal lattice.Allow the hot, dissolved solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you move it to an ice bath to maximize yield.[7]
Lack of Nucleation Sites Crystallization requires an initial nucleation point to begin. Highly pure solutions can sometimes become "supercooled" without forming crystals.Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal from a previous pure batch.
Issue 2: Poor Separation in Column Chromatography

Symptoms:

  • TLC analysis of collected fractions shows co-elution of the product and impurities.

  • The product elutes as a broad band (tailing), leading to low purity in all fractions.

Causality & Solutions:

Possible CauseScientific RationaleRecommended Action
Incorrect Eluent Polarity The eluent polarity dictates the speed at which compounds move down the column. If too polar, all compounds move too quickly and co-elute. If not polar enough, compounds may not move at all.Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for your target compound. A gradient elution (gradually increasing solvent polarity) can be effective for separating compounds with different polarities.
Strong Analyte-Silica Interaction The nitrile group and fluorine atoms can interact with the acidic silanol groups on the silica gel surface, causing peak tailing and sometimes irreversible adsorption.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent. This neutralizes the acidic sites on the silica gel, improving peak shape for basic or polar compounds. Alternatively, using a different stationary phase like alumina may be beneficial.
Column Overloading Loading too much crude material saturates the stationary phase, exceeding its separation capacity and leading to broad, overlapping bands.[18]Use an appropriate ratio of crude material to silica gel. A common rule of thumb is a 1:30 to 1:100 ratio by weight (e.g., 1 gram of crude material to 30-100 grams of silica).[18]
Improper Sample Loading If the initial sample band is too diffuse, separation will be poor throughout the column run.[19]Dissolve the crude product in a minimal amount of the eluent (or a solvent in which it is highly soluble that is less polar than the eluent) and load it onto the column in a tight, concentrated band.[20]

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing minor impurities and achieving high purity of solid this compound.

  • Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a non-polar solvent (e.g., hexanes) dropwise. If it doesn't dissolve at room temperature, heat it. If it dissolves upon heating and recrystallizes upon cooling, it's a good single solvent. More likely, a two-solvent system will be needed. Dissolve the sample in a minimal amount of a more polar solvent (e.g., ethyl acetate or toluene) at room temperature, then add the non-polar solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy. Add 1-2 drops of the polar solvent to redissolve the solid and create a saturated solution.[16]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid.[8]

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the one in which the product is less soluble).[16]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating isomeric impurities or when recrystallization is ineffective.

  • TLC Analysis: Develop a solvent system using TLC that gives good separation between your product and impurities. An ideal system results in an Rf value of ~0.2-0.3 for the product. Hexane/Ethyl Acetate mixtures are a common starting point.

  • Column Packing: Prepare a glass column with a frit and stopcock. Pack the column with silica gel using the "slurry method" for best results.[19] Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in the minimum possible volume of a suitable solvent. Carefully apply the sample to the top of the silica gel.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.[9]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end Finish Crude Crude Product Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities Different Polarity Column Column Chromatography Decision->Column Isomers or Similar Polarity Impurities FinalQC Final QC (Purity > 99%) Recrystallization->FinalQC Column->FinalQC PureProduct Pure Product FinalQC->PureProduct

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Synthesis of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this key intermediate. The information herein is curated to explain the "why" behind experimental choices, with a special focus on the critical role of solvents.

I. Overview of Synthetic Strategies

The synthesis of this compound (MW: 153.13 g/mol ) typically proceeds through two primary routes, each with its own set of considerations, particularly regarding solvent selection.

Route 1: The Sandmeyer Reaction of 2,4-Difluoro-5-methylaniline

This is a widely adopted method that involves two key steps:

  • Diazotization: The conversion of the primary aromatic amine, 2,4-Difluoro-5-methylaniline, into a diazonium salt using a nitrosating agent (e.g., sodium nitrite) in an acidic medium.

  • Cyanation: The subsequent displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Route 2: Cyanation of a Halogenated Precursor

This approach involves the nucleophilic substitution of a halogen (commonly bromine or iodine) on a 2,4-difluoro-5-methylbenzene ring with a cyanide source. A common starting material for this route is 5-bromo-2,4-difluorotoluene.

Below is a workflow diagram illustrating the decision-making process for the more common Sandmeyer reaction route.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification start 2,4-Difluoro-5-methylaniline reagents_diazo NaNO2, Acid (e.g., HCl, H2SO4) start->reagents_diazo Add to conditions_diazo Low Temperature (0-5 °C) reagents_diazo->conditions_diazo Maintain diazonium_salt Aryl Diazonium Salt Intermediate conditions_diazo->diazonium_salt Forms reagents_cyano CuCN, Cyanide Source (e.g., KCN) diazonium_salt->reagents_cyano Add to solvent_choice Select Solvent (e.g., Acetonitrile, Toluene, Water) reagents_cyano->solvent_choice Dissolve in reaction_cyano Heat to Reaction Temperature solvent_choice->reaction_cyano product This compound reaction_cyano->product Yields workup Quench, Extract, Wash product->workup purification Recrystallization or Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the Sandmeyer synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, with a focus on the impact of solvent choice.

A. Issues Related to the Diazotization Step

Q1: My diazotization reaction is sluggish, or I observe incomplete conversion of the starting aniline. What are the likely causes?

A1: Several factors can lead to an incomplete diazotization:

  • Insufficient Acidity: The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite requires a sufficiently acidic medium. Ensure you are using a strong mineral acid like HCl or H2SO4. The weakly basic nature of 2,4-difluoro-5-methylaniline, due to the electron-withdrawing fluorine atoms, necessitates a strongly acidic environment.

  • Temperature Control: The reaction is highly exothermic and the diazonium salt is thermally unstable.[1] The temperature must be strictly maintained between 0-5 °C. An increase in temperature can lead to decomposition of the diazonium salt, resulting in the formation of phenols and other byproducts, and a lower yield of the desired product.

  • Solvent Effects: The choice of solvent for the diazotization is critical. For anilines with electron-withdrawing groups, which have lower basicity, a mixture of organic solvents and aqueous acid can be beneficial. A solvent system like dichloroethane and acetonitrile may improve the solubility of the aniline and facilitate a more homogenous reaction.[2]

Q2: I am observing the formation of a dark-colored tar or oily substance during the diazotization. Why is this happening?

A2: The formation of tarry byproducts is often a sign of diazonium salt decomposition or side reactions.

  • Elevated Temperature: As mentioned, if the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to the formation of phenols which can then undergo further coupling reactions to form colored azo dyes.[1]

  • Localized "Hot Spots": Ensure efficient stirring to dissipate heat, especially during the addition of sodium nitrite, which should be done slowly.

  • Solvent Choice: While aqueous acids are common, for some anilines, using a solvent system where the diazonium salt has better stability can be advantageous. For instance, the use of tosylates can lead to the formation of more stable arenediazonium tosylates.[3]

B. Issues Related to the Cyanation (Sandmeyer) Step

Q3: The yield of my Sandmeyer cyanation is consistently low. How can the solvent impact this?

A3: The solvent plays a multifaceted role in the Sandmeyer reaction, influencing solubility, reactivity, and stability of the intermediates.[4][5]

  • Solubility of Reagents: The copper(I) cyanide and the diazonium salt must have sufficient solubility in the reaction medium. A biphasic system (e.g., water and an organic solvent) can sometimes be problematic if the reagents are not efficiently brought together.

  • Aprotic vs. Protic Solvents:

    • Aprotic Solvents (e.g., Acetonitrile, Toluene): These are often preferred for Sandmeyer cyanations. Acetonitrile, in particular, is a good solvent for copper salts and can facilitate a homogenous reaction. A patent for the synthesis of the related 2,4-difluorobenzonitrile uses an alkylbenzene like toluene, suggesting that non-polar aprotic solvents are also viable, especially for the cyanation of a bromo-precursor.[6]

    • Protic Solvents (e.g., Water): While the diazotization is often performed in water, using water as the solvent for the cyanation step can sometimes lead to the formation of undesired phenol byproducts through reaction of the diazonium salt with water.

Q4: I am observing significant formation of a biaryl byproduct. How can I minimize this?

A4: The formation of biaryl compounds is a known side reaction in the Sandmeyer reaction and is evidence for a radical mechanism.[4]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In some cases, a less polar solvent may reduce the extent of radical side reactions.

  • Efficient Cyanide Delivery: Ensure that the cyanide nucleophile is readily available to react with the aryl radical intermediate. This can be influenced by the choice of cyanide salt and the solvent's ability to dissolve it. The use of a phase-transfer catalyst in biphasic systems can sometimes be beneficial.

Table 1: Influence of Solvent Choice on the Sandmeyer Cyanation Step

Solvent ClassExamplesPotential AdvantagesPotential Disadvantages
Polar Aprotic Acetonitrile, DMFGood solubility for copper salts and diazonium salts. Can lead to a homogenous reaction.[7]Can be difficult to remove during work-up.
Non-Polar Aprotic Toluene, XyleneHigher boiling points allow for higher reaction temperatures if needed. Easier to remove during work-up.[6]May have lower solubility for the diazonium salt.
Protic Water, EthanolOften the solvent from the diazotization step. Inexpensive and environmentally benign.Can lead to the formation of phenol byproducts.[5]
C. Issues Related to Work-up and Purification

Q5: I am having difficulty purifying the final product, this compound. What is the best approach?

A5: The purification strategy will depend on the nature of the impurities. This compound is a solid at room temperature with low solubility in water but is soluble in common organic solvents.[8][9]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.

    • Solvent Screening: You should look for a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for screening would be alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), or mixtures of these with a more polar solvent like ethyl acetate or isopropanol.

  • Column Chromatography: If recrystallization is ineffective, for example, if there are oily impurities or byproducts with similar solubility, column chromatography is the next logical step. A typical stationary phase would be silica gel, and the mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10]

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Purity check_step Identify Problematic Step start->check_step diazotization_issue Diazotization Step check_step->diazotization_issue If incomplete conversion or tar formation cyanation_issue Cyanation Step check_step->cyanation_issue If low conversion or byproduct formation purification_issue Purification Step check_step->purification_issue If final product is impure solution_diazo Check Temperature (0-5 °C) Ensure Sufficient Acid Optimize Solvent System diazotization_issue->solution_diazo solution_cyano Optimize Solvent (e.g., Aprotic) Ensure Reagent Quality (CuCN) Control Temperature cyanation_issue->solution_cyano solution_purification Screen Recrystallization Solvents Perform Column Chromatography purification_issue->solution_purification

Caption: A logical workflow for troubleshooting low yield or purity issues.

III. Experimental Protocol: Sandmeyer Synthesis of this compound

The following is a representative protocol based on established Sandmeyer reaction principles.[1][4][11] Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety assessments.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-Difluoro-5-methylaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Step 2: Cyanation

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in a suitable solvent (e.g., acetonitrile or a mixture of toluene and water).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench by adding it to a mixture of aqueous ferric chloride and hydrochloric acid to decompose the copper complex.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.

IV. References

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3168. Retrieved from --INVALID-LINK--

  • Deadman, J. J., et al. (2015). Exploring Flow Procedures for Diazonium Formation. Molecules, 20(8), 14346-14363. Retrieved from --INVALID-LINK--

  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ChemInform, 41(46). Retrieved from --INVALID-LINK--

  • CN1962623A. (2007). Process for preparing 2,4-difluoro benzonitril. Google Patents. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | CAS 329314-68-3. Retrieved from --INVALID-LINK--

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Bromo-5-Fluoro-4-Methyl-Benzonitrile. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-5-propan-2-yloxybenzonitrile. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Buy Benzonitrile, 2,4-difluoro-5-methyl- (9CI) from Chongqing Chemdad. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety, 10(4), 14-18. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Retrieved from --INVALID-LINK--

  • Shimadzu Corporation. (2023). Analysis of Organic solvent. Retrieved from --INVALID-LINK--

  • Bourne, J. R., & Hilber, C. (1990). Influence of Mixing on the Azo-Coupling of 1-Naphthol and Diazotized Aniline. Chemical Engineering Research and Design, 68(1), 51-56. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Tale of Two Nitriles: A Comparative Guide to 2,4-Difluoro-5-methylbenzonitrile and 2,4-Difluoro-5-nitrobenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and carefully chosen functional groups into molecular scaffolds is a cornerstone of rational drug design. Among the vast arsenal of building blocks available to the synthetic chemist, substituted benzonitriles are of paramount importance, serving as versatile intermediates for a plethora of complex molecular targets. This guide provides an in-depth, comparative analysis of two structurally similar yet electronically divergent fluorinated benzonitriles: 2,4-Difluoro-5-methylbenzonitrile and 2,4-Difluoro-5-nitrobenzonitrile .

We will dissect their contrasting reactivity profiles, underpinned by the electronic nature of the C5 substituent—an electron-donating methyl group versus a powerfully electron-withdrawing nitro group. This fundamental difference dictates their utility in divergent synthetic pathways, guiding their application in the synthesis of distinct classes of therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors and tankyrase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported experimental guidance.

At a Glance: Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectroscopic characteristics of these reagents is essential for their effective use in the laboratory. The table below summarizes their key properties.

PropertyThis compound2,4-Difluoro-5-nitrobenzonitrile
CAS Number 329314-68-3[1]67152-20-9[2]
Molecular Formula C₈H₅F₂N[1]C₇H₂F₂N₂O₂[3]
Molecular Weight 153.13 g/mol [4][5]184.10 g/mol [3]
Appearance White to cream or yellow crystalline solid[4]Off-white to light yellow solid[6]
Boiling Point Not readily available271.5 °C (predicted)[6]
Melting Point 43-50 °C[7]Data not consistently available
¹H NMR (CDCl₃, ppm) ~7.4 (dd, 1H), ~7.0 (dd, 1H), ~2.3 (s, 3H)~8.6 (t, 1H), ~7.4 (t, 1H)
¹³C NMR (CDCl₃, ppm) Aromatic C-F (~160-165, dd), Aromatic C (~100-140), -CH₃ (~15), -CN (~115)Aromatic C-F (~155-160, dd), Aromatic C (~110-145), -CN (~112)
Safety Profile Harmful if swallowed, Toxic in contact with skin, Causes skin and eye irritation[5]Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation[3]

Note: NMR chemical shifts are estimations based on foundational principles and data for analogous structures. Actual values may vary. Quaternary carbons (e.g., C-CN, C-NO₂) in ¹³C NMR typically show weaker signals[8].

The Core Dichotomy: Electronic Effects on Aromatic Reactivity

The synthetic utility of these two molecules diverges primarily due to the electronic influence of the methyl versus the nitro group on the difluorinated benzonitrile core. The nitrile group (-C≡N) and the two fluorine atoms are inherently electron-withdrawing, rendering the aromatic ring electron-deficient. However, the C5 substituent dramatically modulates this electronic landscape.

  • This compound : The methyl group (-CH₃) is a weak electron-donating group (EDG) through hyperconjugation and induction. It slightly counteracts the electron-withdrawing effects of the fluorine and nitrile substituents. This partial replenishment of electron density makes the aromatic ring more susceptible to Electrophilic Aromatic Substitution (EAS) compared to its nitro counterpart.

  • 2,4-Difluoro-5-nitrobenzonitrile : The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) used in organic synthesis, acting through both strong inductive and resonance effects. This group, in concert with the fluoro and nitrile substituents, makes the aromatic ring exceptionally electron-poor (electrophilic). Consequently, it is highly deactivated towards EAS but strongly activated for Nucleophilic Aromatic Substitution (SNAr) [9][10].

This fundamental electronic difference is the guiding principle for their application in synthesis.

Caption: Divergent reactivity pathways dictated by the C5 substituent.

Head-to-Head in the Flask: Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr): The Forte of the Nitro-Compound

The high degree of activation conferred by the nitro group makes 2,4-Difluoro-5-nitrobenzonitrile an exceptional substrate for SNAr reactions. The fluorine atom at the C4 position is para to the strongly activating nitro group and ortho to the nitrile group, making it the prime site for nucleophilic attack. The fluorine at C2 is also activated, being ortho to the nitro group.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The strong electron-withdrawing capacity of the ortho and para nitro and nitrile groups is crucial for stabilizing this intermediate, thereby lowering the activation energy of this rate-determining step. The subsequent elimination of the fluoride ion restores aromaticity.

Caption: Generalized SNAr mechanism on the nitro-activated ring.

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-2-fluoro-5-nitrobenzonitrile

This reaction is a representative example of the high reactivity of 2,4-difluoro-5-nitrobenzonitrile towards amine nucleophiles, a key step in the synthesis of various bioactive molecules.

  • Reagent Setup: To a solution of 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Nucleophile Addition: Add piperidine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

In contrast, subjecting This compound to similar conditions would result in a significantly slower reaction, if any, requiring much harsher conditions (higher temperatures, stronger bases) to achieve substitution. The lack of a strong EWG para to the C4-fluorine makes the formation of the Meisenheimer complex energetically unfavorable.

Electrophilic Aromatic Substitution (EAS): The Realm of the Methyl-Compound

The methyl group on this compound, being an ortho, para-director, activates the ring towards electrophiles, albeit modestly. The available position for substitution is C6, which is ortho to the methyl group and meta to the deactivating fluorine and nitrile groups. This directing effect allows for selective functionalization of this position.

Experimental Protocol: Nitration of this compound

  • Reagent Setup: In a flask cooled to 0 °C, slowly add this compound (1.0 eq) to a cold mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

  • Reaction: Maintain the temperature at 0-5 °C and stir the mixture for 1-2 hours. The progress can be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The nitrated product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The primary product will be 2,4-difluoro-6-nitro-5-methylbenzonitrile .

Attempting an EAS reaction on 2,4-Difluoro-5-nitrobenzonitrile would be extremely challenging due to the profound deactivation of the ring by three strong EWGs. Forcing conditions would be required, likely leading to decomposition rather than the desired substitution.

Interconversion and Further Transformations

A key synthetic link between these two scaffolds involves the reduction of the nitro group. This transformation converts the highly deactivated ring of the nitro-compound into a highly activated amino-substituted ring, opening up a different set of synthetic possibilities.

Experimental Protocol: Reduction of 2,4-Difluoro-5-nitrobenzonitrile to 2,4-Difluoro-5-aminobenzonitrile

  • Reagent Setup: Suspend 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol (EtOH) and water.

  • Reduction: Add iron powder (Fe, ~5 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid (AcOH)[11].

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by recrystallization or column chromatography.

The resulting 2,4-difluoro-5-aminobenzonitrile is a valuable intermediate. The amino group is a strong activating, ortho, para-director, and can undergo a variety of reactions, including diazotization followed by Sandmeyer reactions to introduce other functionalities[2].

Applications in Drug Discovery: Case Studies

The distinct reactivity profiles of these two benzonitriles logically lead to their use in synthesizing different classes of enzyme inhibitors.

  • This compound in PARP Inhibitors: This building block is a key intermediate in the synthesis of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations)[1]. In these syntheses, the nitrile and fluoro groups often serve as handles for constructing the core heterocyclic structures that mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.

  • 2,4-Difluoro-5-nitrobenzonitrile in Tankyrase Inhibitors: Tankyrases are members of the PARP superfamily that play a critical role in Wnt signaling, a pathway often dysregulated in cancer[12]. The high reactivity of 2,4-difluoro-5-nitrobenzonitrile in SNAr reactions is exploited to build complex heterocyclic systems that act as potent and selective tankyrase inhibitors[2]. The nitro group serves as a powerful activating group for the initial C-N or C-O bond-forming reactions that are central to the inhibitor's synthesis.

Caption: Divergent applications in the synthesis of targeted cancer therapies.

Conclusion and Strategic Recommendations

The choice between This compound and 2,4-Difluoro-5-nitrobenzonitrile is a clear-cut strategic decision dictated by the intended synthetic transformation.

  • Choose 2,4-Difluoro-5-nitrobenzonitrile when:

    • The primary goal is Nucleophilic Aromatic Substitution (SNAr) to displace one of the fluorine atoms.

    • The synthetic route requires a highly electron-deficient aromatic ring.

    • The nitro group can be carried through the synthesis or will be subsequently reduced to an amine for further functionalization.

  • Choose this compound when:

    • The synthetic strategy involves Electrophilic Aromatic Substitution (EAS) to functionalize the C6 position.

    • A less activated system is required to avoid side reactions common with highly electron-deficient rings.

    • The methyl group or the nitrile itself is the site of subsequent transformations.

By understanding the fundamental principles of physical organic chemistry that govern their reactivity, researchers can harness the unique synthetic potential of each of these valuable building blocks to accelerate the discovery and development of novel therapeutics.

References

A Comparative Guide to PARP1 Inhibitor Building Blocks: The Role of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Underpinnings of Potent PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical target in oncology, particularly for cancers harboring deficiencies in DNA repair pathways like BRCA1/2 mutations. The development of potent and selective PARP1 inhibitors has revolutionized the treatment landscape for these malignancies. At the heart of these therapeutic agents lies a meticulously designed molecular architecture, constructed from key building blocks that dictate the inhibitor's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of prominent building blocks used in the synthesis of PARP1 inhibitors, with a particular focus on 2,4-Difluoro-5-methylbenzonitrile , a key component in the synthesis of Niraparib. We will objectively evaluate its performance characteristics against other widely used scaffolds, such as the phthalazinone core of Olaparib and the benzimidazole carboxamide scaffold of Veliparib. This analysis is supported by experimental data from peer-reviewed literature and patents, offering researchers and drug development professionals a critical resource for informed decision-making in the design of next-generation PARP1 inhibitors.

The Significance of Core Scaffolds in PARP1 Inhibitor Design

The catalytic domain of PARP1 features a nicotinamide-binding pocket, which is the primary target for small molecule inhibitors. The core building block of an inhibitor is designed to mimic the nicotinamide moiety of the natural substrate NAD+, thereby competing for binding and inhibiting the enzyme's catalytic activity. The specific chemical features of this core scaffold and its substituents profoundly influence the inhibitor's interaction with the active site, its physicochemical properties, and ultimately its therapeutic efficacy.

Below is a logical workflow for the evaluation and selection of PARP1 inhibitor building blocks, a process central to modern medicinal chemistry efforts in this area.

cluster_0 Scaffold Identification & Synthesis cluster_1 In Vitro Characterization cluster_2 Pharmacokinetic & Physicochemical Profiling Identify Core Scaffolds Identify Core Scaffolds Develop Synthetic Routes Develop Synthetic Routes Identify Core Scaffolds->Develop Synthetic Routes Key Building Blocks Assess Synthetic Feasibility Assess Synthetic Feasibility Develop Synthetic Routes->Assess Synthetic Feasibility Yield, Steps, Cost Enzymatic Assays Enzymatic Assays Assess Synthetic Feasibility->Enzymatic Assays Candidate Molecules Assess Potency & Selectivity Assess Potency & Selectivity Enzymatic Assays->Assess Potency & Selectivity IC50/Ki values Cell-based Assays Cell-based Assays Cell-based Assays->Assess Potency & Selectivity Cellular Potency Solubility & Permeability Solubility & Permeability Assess Potency & Selectivity->Solubility & Permeability Lead Candidates Evaluate Drug-like Properties Evaluate Drug-like Properties Solubility & Permeability->Evaluate Drug-like Properties In Vivo PK Studies In Vivo PK Studies In Vivo PK Studies->Evaluate Drug-like Properties ADME Profile Lead Optimization Lead Optimization Evaluate Drug-like Properties->Lead Optimization

Caption: A generalized workflow for the discovery and development of PARP1 inhibitors, highlighting the critical evaluation stages for different molecular scaffolds.

Focus: this compound in Niraparib Synthesis

This compound serves as a crucial starting material for the synthesis of the indazole core of Niraparib, a potent PARP1/2 inhibitor. The presence and positioning of the fluorine and methyl groups on the benzonitrile ring are not arbitrary; they are the result of careful structure-activity relationship (SAR) studies aimed at optimizing the final compound's properties.

The Role of Fluorine and Methyl Substituents:

  • Fluorine: The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry. The electron-withdrawing nature of fluorine can modulate the acidity and basicity of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[1][2] In the context of this compound, the fluorine atoms contribute to the overall electronic properties of the aromatic system, which can impact the reactivity of the nitrile group during synthesis and the binding of the final indazole ring to the PARP1 active site.

  • Methyl Group: The methyl group provides a lipophilic substituent that can enhance membrane permeability and contribute to van der Waals interactions within the enzyme's binding pocket.

Synthetic Utility:

The synthesis of Niraparib from precursors derived from this compound has been described in various patents. While specific yields can vary, the overall synthetic routes are generally robust and amenable to large-scale production.[3][4][5][6]

Alternative Building Blocks: A Comparative Analysis

The Phthalazinone Core (Olaparib)

The phthalazinone scaffold is the cornerstone of Olaparib, the first-in-class PARP inhibitor to receive clinical approval.

Synthesis and Properties:

The synthesis of Olaparib typically involves the construction of the phthalazinone core from precursors like 2-formylbenzoic acid.[7][8][9] The medicinal chemistry route for Olaparib has been reported with an overall yield of around 46% over six steps.[9] Process development efforts have aimed to improve the efficiency and scalability of this synthesis.[8]

Performance Characteristics:

Olaparib exhibits potent inhibition of both PARP1 and PARP2.[10] However, comparative pharmacokinetic studies have shown that its tumor exposure is lower than its plasma exposure, and it has limited brain penetration.[11][12][13]

The Benzimidazole Carboxamide Scaffold (Veliparib)

Veliparib (ABT-888) is built upon a benzimidazole carboxamide scaffold. This class of inhibitors has been extensively studied and optimized.[14][15]

Synthesis and Properties:

The synthesis of Veliparib and its analogs involves the construction of the benzimidazole ring system, followed by the introduction of a cyclic amine-containing substituent.[14] These compounds have demonstrated excellent potency against PARP1 and PARP2 at the enzymatic and cellular levels.[14]

Performance Characteristics:

Veliparib is a potent PARP inhibitor, though its PARP trapping efficiency is considered lower than that of other approved inhibitors.[16] The benzimidazole carboxamide scaffold has proven to be a versatile platform for generating a wide range of potent PARP inhibitors with varying properties.[17][18]

Quantitative Comparison of Key PARP Inhibitors

The choice of a core building block has a direct and measurable impact on the final drug's properties. The following tables summarize key performance data for Niraparib, Olaparib, and Veliparib, which are derived from the three distinct building blocks discussed.

Table 1: In Vitro Potency

Inhibitor (Core Scaffold)PARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Niraparib (Indazole Carboxamide)3.82.1[19]
Olaparib (Phthalazinone)51[10]
Veliparib (Benzimidazole Carboxamide)~5 (Ki)~2.9 (Ki)[16]

Table 2: Comparative Pharmacokinetic Properties

PropertyNiraparibOlaparibReference(s)
Tumor vs. Plasma Exposure Tumor exposure is 3.3x greater than plasma exposureTumor exposure is lower than plasma exposure[11][12][13]
Blood-Brain Barrier Penetration Permeates the blood-brain barrierVery limited brain exposure[11][12][13]
Apparent Volume of Distribution (Vd/F) 1074 L (in cancer patients)~158 L (in humans)[13][19]
Apparent Total Clearance (CL/F) 16.2 L/h (in cancer patients)-[19]

Experimental Protocols: A Glimpse into Synthesis

While detailed, step-by-step protocols are proprietary and vary between manufacturers, the following outlines a generalized synthetic approach for a key step in the formation of a phthalazinone intermediate for Olaparib, based on published literature.

Protocol: Synthesis of a Phthalazinone Intermediate

  • Reaction Setup: A reaction vessel is charged with 2-formylbenzoic acid and dimethylphosphite.

  • Phosphonate Formation: The reaction mixture is stirred to form the corresponding phosphonate intermediate. This reaction has been reported with a yield of 95%.[8][9]

  • Horner-Wadsworth-Emmons Reaction: The phosphonate is then reacted with an appropriate aldehyde (e.g., 4-fluoro-3-formylbenzonitrile) in the presence of a base to yield an olefin. This step has been reported with a 96% yield.[8][9]

  • Hydrolysis and Cyclization: The resulting olefin is hydrolyzed under basic conditions, followed by the addition of hydrazine hydrate to form the phthalazinone core. This tandem reaction has been reported with a 77% yield.[7][8]

  • Workup and Purification: The product is isolated and purified using standard techniques such as crystallization or chromatography.

2-Formylbenzoic Acid 2-Formylbenzoic Acid Phosphonate Intermediate Phosphonate Intermediate 2-Formylbenzoic Acid->Phosphonate Intermediate Dimethylphosphite Dimethylphosphite Dimethylphosphite->Phosphonate Intermediate Olefin Intermediate Olefin Intermediate Phosphonate Intermediate->Olefin Intermediate Aldehyde Aldehyde Aldehyde->Olefin Intermediate Phthalazinone Core Phthalazinone Core Olefin Intermediate->Phthalazinone Core Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Phthalazinone Core

Caption: Simplified synthetic pathway for the formation of a phthalazinone core, a key building block for Olaparib.

Conclusion and Future Outlook

The selection of a core building block is a pivotal decision in the design of PARP1 inhibitors. This guide has demonstrated that while different scaffolds can lead to potent enzymatic inhibitors, the choice of the starting architecture has profound implications for the final drug's pharmacokinetic and, consequently, its clinical performance.

This compound , as a precursor to Niraparib, exemplifies the success of a rational design approach. The resulting inhibitor, Niraparib, exhibits a superior pharmacokinetic profile compared to Olaparib, with higher tumor exposure and the ability to cross the blood-brain barrier.[11][12][13] These properties may contribute to its broad clinical efficacy.

The phthalazinone and benzimidazole carboxamide scaffolds remain highly valuable and continue to be explored for the development of new inhibitors. The wealth of SAR data available for these systems provides a solid foundation for further optimization.

Future research in this area will likely focus on the development of building blocks that confer even greater selectivity for PARP1 over other PARP family members, as well as fine-tuning pharmacokinetic properties to optimize the therapeutic index. The continued exploration of novel heterocyclic systems and a deeper understanding of the structure-property relationships will undoubtedly lead to the next generation of highly effective and safer PARP1-targeted therapies.

References

A-Senior Application Scientist's Guide to Validating the Structure of 2,4-Difluoro-5-methylbenzonitrile using ¹H and ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and existing chemical entities is paramount. For fluorinated aromatic compounds such as 2,4-Difluoro-5-methylbenzonitrile, a key building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation.[1] This guide provides an in-depth, experience-driven protocol for the validation of its structure, focusing on the synergistic application of ¹H and ¹⁹F NMR. We will delve into the causality behind experimental choices and demonstrate how this dual-spectroscopic approach provides a self-validating system for structural confirmation.

The Power of a Multinuclear NMR Approach

While ¹H NMR is a cornerstone of organic chemistry for determining the number and environment of protons, its application to complex, substituted aromatics can sometimes be ambiguous due to overlapping signals and complex coupling patterns.[2][3] By incorporating ¹⁹F NMR, we leverage the unique properties of the fluorine-19 nucleus.[4] With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus for NMR analysis.[4][5] Furthermore, the chemical shift range of ¹⁹F is significantly larger than that of ¹H, leading to better resolution and simplifying spectral analysis.[6][7] This combination of ¹H and ¹⁹F NMR allows for a comprehensive and definitive structural assignment.

Experimental Protocol: A Step-by-Step Guide

The quality of NMR data is intrinsically linked to the meticulous preparation of the sample. Following established best practices is crucial for obtaining high-resolution spectra free from artifacts.[8][9]

1. Sample Preparation:

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[10] Chloroform-d (CDCl₃) is a common choice for many organic compounds. The use of a deuterated solvent is necessary for the spectrometer's lock system to stabilize the magnetic field.[11]

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.[9][10] This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹⁹F NMR.[9]

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the universally accepted reference for ¹H NMR, with its signal set to 0 ppm.[1][12] For ¹⁹F NMR, trifluorotoluene (C₆F₅CF₃) or hexafluorobenzene (C₆F₆) can be used, though referencing to an external standard of CFCl₃ (0 ppm) is also common.[6][13]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure magnetic field homogeneity.[11][14]

2. NMR Data Acquisition:

The following parameters are provided as a general guideline and may need to be optimized based on the specific spectrometer used.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.

  • ¹⁹F NMR Spectroscopy:

    • Spectrometer Frequency: The corresponding ¹⁹F frequency on the spectrometer (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings. Both proton-coupled and decoupled spectra should be acquired for a comprehensive analysis.

    • Number of Scans: Due to the high sensitivity of ¹⁹F, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds is generally appropriate.

Workflow for NMR-based Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation P1 Dissolve 5-25 mg of sample in 0.6-0.7 mL of CDCl3 P2 Add Internal Standard (TMS) P1->P2 P3 Transfer to 5 mm NMR Tube P2->P3 A1 Acquire 1H NMR Spectrum P3->A1 A2 Acquire 19F NMR Spectrum (Proton-Coupled & Decoupled) P3->A2 S1 Analyze Chemical Shifts (δ) A1->S1 A2->S1 S2 Analyze Coupling Constants (J) S1->S2 S3 Analyze Integration S2->S3 V1 Correlate 1H and 19F Data S3->V1 V2 Confirm Connectivity and Substitution Pattern V1->V2 G cluster_molecule This compound C1 C1-CN C2 C2-F C3 C3-H C4 C4-F C5 C5-CH3 C6 C6-H F2 F-2 H3 H-3 F2->H3 ³J(HF) F4 F-4 F2->F4 ⁴J(FF) H6 H-6 F2->H6 ⁴J(HF) H3->H6 ⁴J(HH) F4->H3 ³J(HF) CH3 H(CH3) F4->CH3 ⁴J(HF)

References

The Ascendancy of 2,4-Difluoro-5-methylbenzonitrile Derivatives as Next-Generation PARP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1) has emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[1][2] This guide provides a comprehensive analysis of a promising new class of PARP1 inhibitors: 2,4-difluoro-5-methylbenzonitrile derivatives. We will delve into their mechanism of action, compare their efficacy against established inhibitors like Olaparib, and provide detailed experimental protocols for their evaluation.

The Central Role of PARP1 in Genomic Integrity

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, acting as a first responder to DNA single-strand breaks (SSBs).[3][4] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the SSB.[5][6]

Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs.[7] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[8] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to a phenomenon known as synthetic lethality, where the combination of two non-lethal defects results in cell death.[1][9]

A New Frontier: this compound Derivatives

Recently, a novel series of PARP1 inhibitors incorporating a this compound moiety has been developed.[10] This structural motif is a strategic modification of existing PARP inhibitors like Olaparib, aiming to enhance potency, selectivity, and pharmacokinetic properties. The fluorine atoms are key to this design, as they can form strong hydrogen bonds with amino acid residues within the PARP1 active site, potentially increasing the inhibitor's binding affinity and residence time.[11]

Visualizing the PARP1-Mediated DNA Damage Response

PARP1_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PARylation PARylation (Auto & Target Proteins) PARP1->PARylation catalyzes Unrepaired_SSB Accumulation of Unrepaired SSBs PARP1->Unrepaired_SSB Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates PARPi This compound Derivative (PARP Inhibitor) PARPi->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in BRCA-deficient cells) DSB->Cell_Death

Caption: Mechanism of PARP1 in DNA repair and the effect of inhibition.

Comparative Efficacy: Head-to-Head with Olaparib

A key study has demonstrated the superior potency of certain 2,4-difluorophenyl-linker analogs compared to the FDA-approved PARP inhibitor, Olaparib.[10] The introduction of the 2,4-difluoro substituent on the phenyl linker significantly enhanced the inhibitory activity.

CompoundPARP1 IC₅₀ (nmol/L)V-C8 (BRCA2-deficient) Cell IC₅₀ (nmol/L)Selectivity Index (V79/V-C8)
Olaparib 7.3263.6>379
Analog 15 16.1167.1>598
Analog 17 4.437.6>2659
Analog 43 2.23.2>31250
Analog 47 2.84.1>24390
Analog 50 3.55.5>18181
Analog 54 ~1.5Not ReportedNot Reported
Data synthesized from a 2017 study on 2,4-difluorophenyl-linker analogs.[10]

As the data indicates, analogs such as 43 and 47 exhibit significantly lower IC₅₀ values for both PARP1 enzyme inhibition and cytotoxicity in BRCA2-deficient V-C8 cells compared to Olaparib.[10] This suggests a more potent therapeutic effect in tumors with compromised homologous recombination. Furthermore, the selectivity index, which is a measure of the compound's specificity for BRCA-deficient cells over wild-type cells, is substantially higher for these novel derivatives.[10]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound derivatives, a combination of enzymatic and cell-based assays is essential.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of PARP1 by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (serial dilutions)

  • Nicotinamidase and a developer reagent for fluorescent detection

  • 384-well black plates

  • Fluorescent plate reader

Step-by-Step Protocol:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the this compound derivatives in PARP assay buffer. A typical starting concentration range is 0.1 nM to 10 µM.

  • Assay Setup:

    • Add 5 µL of the compound serial dilutions or vehicle control (e.g., DMSO in assay buffer) to the wells of the 384-well plate.

    • Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer. Add 10 µL of this mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add 10 µL of a 5X working solution of β-NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining NAD+ by adding the nicotinamidase and developer reagent according to the manufacturer's instructions. Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay in BRCA-Deficient and Wild-Type Cell Lines

This assay determines the cytotoxic effect of the compounds, particularly highlighting the synthetic lethality in cells with deficient DNA repair mechanisms.

Materials:

  • BRCA-deficient cell line (e.g., V-C8, MDA-MB-436)

  • Matched wild-type cell line (e.g., V79)

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the BRCA-deficient and wild-type cells into separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each cell line. The selectivity index can be calculated by dividing the IC₅₀ of the wild-type cells by the IC₅₀ of the BRCA-deficient cells.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay A1 Prepare Reagents (Enzyme, DNA, NAD+, Inhibitor) A2 Incubate Inhibitor with Enzyme & DNA A1->A2 A3 Initiate Reaction with NAD+ A2->A3 A4 Measure NAD+ Consumption A3->A4 A5 Calculate IC50 A4->A5 B1 Seed BRCA-deficient & Wild-Type Cells B2 Treat with Inhibitor B1->B2 B3 Incubate for 72h B2->B3 B4 Assess Cell Viability B3->B4 B5 Calculate IC50 & Selectivity Index B4->B5

Caption: Workflow for evaluating PARP1 inhibitor efficacy.

Conclusion

The emergence of this compound derivatives represents a significant advancement in the development of PARP1 inhibitors. Their enhanced potency and selectivity, as demonstrated in preclinical studies, underscore their potential as highly effective anticancer agents, particularly in the context of synthetic lethality. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this promising new class of therapeutic compounds. As research progresses, these derivatives may offer a more potent and targeted approach to treating cancers with underlying DNA repair deficiencies.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2,4-Difluoro-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The promiscuity of small molecules can lead to unforeseen off-target effects, complicating clinical development and potentially causing adverse events. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile 2,4-Difluoro-5-methylbenzonitrile scaffold. By examining experimental data and exploring the underlying methodologies, we aim to equip researchers with the insights needed to navigate the complex landscape of kinase inhibitor selectivity.

The this compound core is a privileged scaffold in medicinal chemistry, recognized for its role in the synthesis of potent inhibitors targeting a range of kinases and other enzymes, including Poly (ADP-ribose) polymerase (PARP). The strategic placement of fluorine atoms can significantly influence the binding affinity and pharmacokinetic properties of a molecule. However, as we will explore, this scaffold can also contribute to a broader kinase interaction profile.

This guide will delve into the selectivity of clinically relevant PARP inhibitors, rucaparib and niraparib, which share structural similarities with derivatives of this compound. Their off-target kinase profiles will be compared with those of the "cleaner" PARP inhibitor, olaparib, and the multi-kinase inhibitor, sunitinib, to provide a comprehensive understanding of selectivity.

The Landscape of Kinase Selectivity Profiling

Understanding the cross-reactivity, or off-target activity, of a kinase inhibitor is crucial for predicting its therapeutic window and potential side effects. A variety of in vitro and in-cell assays are employed to generate a selectivity profile.

Methodologies for Assessing Kinase Cross-Reactivity

A multi-pronged approach is often necessary to build a comprehensive understanding of a compound's selectivity.

Biochemical Assays: A Purified System Perspective

Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitory activity of a compound. These assays are highly sensitive and reproducible, providing a clear measure of a compound's potency against a specific kinase.

  • Radiometric Assays: This classic method measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. It is a direct and robust method but requires handling of radioactive materials.

  • Fluorescence-Based Assays: These assays employ various detection methods, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and assays that measure ADP production (e.g., ADP-Glo™). They offer higher throughput and avoid radioactivity.

Cell-Based Assays: A Glimpse into the Cellular Milieu

Cell-based assays provide a more physiologically relevant context by measuring a compound's effect on kinase activity within a living cell. These assays can account for factors such as cell permeability and competition with endogenous ATP.

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of a compound to its target kinase in live cells, providing a direct measure of target engagement.[1]

  • Phosphorylation-Specific Antibody-Based Assays: Methods like Western blotting or ELISA can be used to measure the phosphorylation status of a kinase's downstream substrates, providing an indirect measure of kinase inhibition.

The choice of assay depends on the stage of drug discovery and the specific questions being addressed. A broad initial screen using a large kinase panel in a biochemical format is often followed by more focused cell-based assays for lead compounds.

Comparative Analysis of Inhibitor Selectivity

To illustrate the concept of kinase cross-reactivity, we will compare the selectivity profiles of several key inhibitors. While specific kinome-wide data for a molecule directly synthesized from this compound is not publicly available, the profiles of rucaparib and niraparib offer valuable insights into the behavior of the broader class of fluorinated benzonitrile-containing inhibitors.

The Promiscuous Profile of Rucaparib and Niraparib

Rucaparib and niraparib are potent PARP inhibitors approved for the treatment of certain cancers. However, comprehensive kinome profiling has revealed significant off-target kinase activity.[1][2]

A large-scale in vitro binding assay screening 392 unique human kinases revealed that at a concentration of 10 µM, rucaparib binds to 37 kinases and niraparib interacts with 23 kinases.[1][2] In contrast, another approved PARP inhibitor, olaparib, showed no significant binding to any of the kinases tested under the same conditions, highlighting a much cleaner selectivity profile.[1][2]

Table 1: Kinase Cross-Reactivity of Approved PARP Inhibitors

InhibitorNumber of Interacting Kinases (at 10 µM)Potent Off-Target Kinase Inhibition (Sub-micromolar)
Rucaparib 37[1]CDK16, PIM3, DYRK1B[1][3]
Niraparib 23[1]DYRK1A, DYRK1B[1][3]
Olaparib 0[1][2]None identified in the screen
Talazoparib 2 (weak binding)[1]None identified in the screen

This data underscores that even within the same therapeutic class, subtle structural differences can lead to vastly different off-target profiles. The fluorinated benzonitrile-like moieties in rucaparib and niraparib may contribute to their broader kinase interactions.

Benchmarking Against a Multi-Kinase Inhibitor: Sunitinib

To provide further context, it is useful to compare the off-target profiles of rucaparib and niraparib to a known multi-kinase inhibitor like sunitinib. Sunitinib is approved for the treatment of various cancers and is known to inhibit multiple receptor tyrosine kinases, including VEGFRs and PDGFRs. Its therapeutic efficacy is, in part, due to its multi-targeted nature, but this also contributes to its side-effect profile.

The off-target profile of sunitinib is extensive and well-documented, serving as a benchmark for a promiscuous kinase inhibitor. This comparison highlights that while rucaparib and niraparib exhibit off-target effects, they are still considerably more selective than a broadly acting multi-kinase inhibitor.

Experimental Protocols: A Step-by-Step Guide to Kinase Selectivity Profiling

To ensure scientific integrity, the protocols for assessing kinase inhibitor selectivity must be robust and well-validated. Below is a detailed, step-by-step methodology for a typical in vitro kinase profiling experiment.

In Vitro Kinase Profiling Workflow

This workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Figure 1: In Vitro Kinase Profiling Workflow.

Step 1: Compound Preparation

  • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a suitable solvent, typically DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions). This is crucial for generating a dose-response curve.

Step 2: Kinase Reaction Setup

  • Reaction Buffer: Prepare a reaction buffer optimized for the specific kinase being tested. This buffer typically contains a buffering agent (e.g., HEPES), salts (e.g., MgCl2, MnCl2), and a reducing agent (e.g., DTT).

  • Kinase and Substrate: In a multi-well plate, add the purified kinase and its specific substrate (peptide or protein) to the reaction buffer.

  • Compound Addition: Add the serially diluted test compound to the wells. Include control wells with DMSO only (100% activity) and a known potent inhibitor (0% activity).

Step 3: Reaction Initiation and Incubation

  • ATP Addition: Initiate the kinase reaction by adding ATP. For competitive inhibitors, the concentration of ATP is a critical parameter and is often set at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

Step 4: Detection

  • Stopping the Reaction: Stop the reaction, often by adding a solution containing EDTA to chelate the divalent cations required for kinase activity.

  • Signal Measurement: Measure the kinase activity using the chosen detection method (e.g., scintillation counting for radiometric assays, fluorescence reading for fluorescence-based assays).

Step 5: Data Analysis

  • Data Normalization: Normalize the raw data to the control wells (0% and 100% inhibition).

  • IC50 Calculation: Plot the normalized data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Causality Behind Experimental Choices

The design of a kinase selectivity profiling experiment is guided by several key principles to ensure the generation of meaningful and reproducible data.

  • Choice of Kinase Panel: The selection of kinases for the panel should be representative of the human kinome, including members from different families and branches. For targeted drug discovery, the panel should include the intended target and closely related kinases.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay. Performing assays at the physiological ATP concentration (around 1-5 mM) can provide a more accurate reflection of a compound's potency in a cellular environment. However, many initial screens are performed at the Km ATP of each kinase to allow for a more standardized comparison of inhibitor potencies.

  • Assay Format: The choice between a biochemical and a cell-based assay depends on the desired information. Biochemical assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into cellular potency and target engagement.

Implications for Drug Development

The cross-reactivity profile of a kinase inhibitor has significant implications for its clinical development.

  • Therapeutic Window: A highly selective inhibitor is more likely to have a wider therapeutic window, as the dose required for efficacy is less likely to cause off-target toxicity.

  • Side Effects: Off-target kinase inhibition can lead to a variety of side effects. For example, inhibition of certain kinases has been linked to cardiotoxicity or metabolic disturbances.

  • Polypharmacology: In some cases, off-target effects can be beneficial, a concept known as polypharmacology. A single drug that hits multiple targets involved in a disease pathway may have enhanced efficacy. The off-target kinase activity of rucaparib and niraparib is an area of active research to explore potential synergistic anti-cancer effects.[1]

Visualizing the Selectivity Landscape

The following diagram illustrates the concept of kinase inhibitor selectivity, comparing an idealized selective inhibitor with a more promiscuous one.

Figure 2: Selective vs. Promiscuous Kinase Inhibition.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, as demonstrated by the comprehensive kinome profiling of structurally related PARP inhibitors like rucaparib and niraparib, compounds containing this and similar fluorinated benzonitrile moieties can exhibit significant off-target kinase activity. A thorough understanding of a compound's selectivity profile, generated through a combination of robust biochemical and cell-based assays, is essential for successful drug development. By carefully characterizing the cross-reactivity of novel inhibitors, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies. The emerging field of "designer polypharmacology" may even leverage these off-target effects for therapeutic benefit.

References

A Comparative Benchmarking Guide to the Synthesis of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Difluoro-5-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique properties, making its efficient and scalable synthesis a topic of considerable interest for researchers, medicinal chemists, and professionals in drug development. This guide provides an in-depth technical comparison of various synthetic methodologies for this compound, offering field-proven insights and experimental data to inform the selection of the most suitable method for specific research and development needs.

Method 1: Copper-Catalyzed Cyanation of an Aryl Bromide (The Benchmark)

The copper-catalyzed cyanation of an aryl bromide, a variant of the Rosenmund-von Braun reaction, stands as a robust and frequently employed method for the synthesis of aryl nitriles. This approach is particularly valuable for its relatively mild conditions and the use of readily available starting materials.

Causality of Experimental Choices: The use of a copper(I) salt, typically cuprous iodide (CuI) or cuprous cyanide (CuCN), is critical as it facilitates the nucleophilic substitution of the bromide with a cyanide anion. The addition of a ligand, such as N,N'-dimethylethylenediamine, can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst. The choice of a high-boiling point solvent like toluene or dimethylformamide (DMF) is necessary to achieve the required reaction temperatures for efficient conversion.

Experimental Protocol: Copper-Catalyzed Cyanation

A detailed protocol, adapted from a patented procedure for a similar substrate, is provided below.[1]

Starting Material: 1-Bromo-2,4-difluoro-5-methylbenzene

Reagents and Solvents:

  • 1-Bromo-2,4-difluoro-5-methylbenzene

  • Sodium Cyanide (NaCN)

  • Cuprous Iodide (CuI)

  • Potassium Iodide (KI)

  • N,N'-Dimethylethylenediamine

  • Toluene (anhydrous)

  • Nitrogen (inert gas)

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-2,4-difluoro-5-methylbenzene, sodium cyanide (1.2 equivalents), cuprous iodide (0.1 equivalents), potassium iodide (0.2 equivalents), and N,N'-dimethylethylenediamine (1.0 equivalent).

  • Add anhydrous toluene to the flask.

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 110-130°C under a nitrogen atmosphere and stir vigorously for 24-36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain this compound.

Data Presentation:

ParameterValueReference
Starting Material 1-Bromo-2,4-difluorobenzene[1]
Yield 81%[1]
Purity 98%[1]
Reaction Time 30 hours[1]
Reaction Temperature 110°C[1]

Workflow Diagram:

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that underpins the safety and integrity of our laboratories. 2,4-Difluoro-5-methylbenzonitrile, a key intermediate in various synthetic pathways, possesses a hazard profile that necessitates a rigorous and well-documented disposal protocol. This guide moves beyond mere compliance, offering a procedural and logical framework for its safe handling from the point of generation to final disposal, grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its toxicological profile can be inferred from structurally related fluorinated and methylated benzonitriles. The primary hazards are consistent across this chemical class and demand respect.[1][2][3]

The core danger of nitriles lies in their toxicity.[4][5] Exposure through ingestion, skin contact, or inhalation can be harmful.[3] Furthermore, these compounds are often irritants to the skin, eyes, and respiratory system.[2][6] The presence of the carbon-fluorine bond classifies it as a halogenated organic compound, placing it under specific environmental disposal regulations due to the potential for forming persistent and toxic byproducts if disposed of improperly.[7][8]

Hazard ClassificationDescriptionPrimary Exposure RoutesSource(s)
Acute Toxicity, Category 4 Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Dermal, Inhalation[1][3][9]
Skin Corrosion/Irritation, Cat. 2 Causes skin irritation upon direct contact.Dermal[2][3]
Serious Eye Damage/Irritation, Cat. 2 Causes serious eye irritation.Ocular[2][3]
Specific Target Organ Toxicity (Single Exposure), Cat. 3 May cause respiratory irritation.Inhalation[2][3]
Hazardous Decomposition Combustion produces toxic gases like NOx and Hydrogen Fluoride (HF).Inhalation (during fire)[2][10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the toxicity profile, establishing a robust physical barrier through appropriate PPE is the first and most critical step in safe handling. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE for the hazards present.[11][12]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.[13] Always check the manufacturer's breakthrough time data for the specific solvent if the nitrile is in solution. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Use chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[11]

  • Skin and Body Protection: A properly fastened lab coat is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are insufficient or if dust may be generated from the solid, a NIOSH/MSHA-approved respirator is required.[2][4]

The rationale for this multi-layered approach is to prevent the primary routes of exposure. The lab coat and gloves block dermal contact, while safety goggles prevent eye irritation. The fume hood is the primary engineering control to mitigate inhalation risk.

Standard Operating Procedure for Waste Collection and Segregation

The fundamental principle of hazardous waste management is segregation. Mixing incompatible or different waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process, increasing both risk and cost.[14]

Step 1: Container Selection and Labeling
  • Action: Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For solutions, ensure the container is made of a material (e.g., HDPE) resistant to the solvent used.[14]

  • Causality: An incompatible or damaged container can leak, releasing hazardous material into the laboratory and creating a dangerous exposure scenario.

  • Action: Immediately affix a "Hazardous Waste" label to the container. Fill in all required information: the full chemical name ("this compound"), any solvents present, and the approximate concentrations.[15]

  • Causality: Proper labeling is a regulatory requirement and is critical for communicating hazards to everyone in the lab and to the hazardous waste disposal technicians. Incomplete labeling can result in refusal of pickup.

Step 2: Waste Segregation

This compound and its associated waste fall into two main categories.

A. Solid Waste:

  • Includes: Unused or expired this compound; contaminated personal protective equipment (gloves, etc.); and contaminated lab supplies (weigh boats, paper towels, silica gel).

  • Protocol:

    • Carefully place all solid waste into a designated, labeled solid hazardous waste container.[13]

    • Avoid generating dust during transfer.[13]

    • Keep the container closed at all times except when adding waste.[15]

B. Liquid Waste (Solutions):

  • Includes: Solutions of this compound in organic solvents.

  • Protocol:

    • Identify the solvent. As this compound contains fluorine, it must be disposed of in a halogenated organic waste stream.[16]

    • Pour the liquid waste carefully into the designated, labeled halogenated liquid waste container.

    • Crucially, never mix halogenated and non-halogenated waste streams. [14] This is because the disposal methods differ; halogenated waste requires specialized incineration to manage the formation of acidic gases like HF.[7]

    • Keep the container in secondary containment to mitigate spills.[13]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes their impact.

  • For Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep or scoop the solid material into a designated hazardous waste container.[3][13]

    • Avoid any actions that could create dust. Do not use a standard vacuum cleaner.[3]

    • Clean the area with a cloth dampened with an appropriate solvent, and dispose of the cloth as hazardous solid waste.

    • Do not use water for cleanup, as this can spread the contamination.[13]

  • For Large Spills or Spills in Solution:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

    • Do not attempt to clean up a large spill without specialized training and equipment.

The Final Disposal Pathway: From Lab to Destruction

The journey of hazardous waste from your laboratory bench is a controlled, regulated process. Once your waste container is full, it enters a logistical chain managed by EHS and culminating in its destruction by a licensed contractor. The diagram below outlines this critical workflow.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS & Vendor Responsibility A Waste Generation (Solid or Liquid) B Identify Waste Type A->B C Solid Waste Protocol: Collect in Labeled Container B->C Solid D Liquid Waste Protocol: Segregate into Halogenated Stream B->D Liquid E Store Securely in Satellite Accumulation Area (SAA) C->E D->E F Request Waste Pickup via EHS E->F G EHS Collection & Consolidation F->G H Transport by Licensed Hazardous Waste Vendor G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Disposal Workflow for this compound.

The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[7] This process is conducted in specialized facilities equipped with scrubbers and afterburners to neutralize the acidic gases (like HF) and ensure complete destruction of the organic molecule, preventing its release into the environment.

By adhering to this comprehensive guide, you not only ensure regulatory compliance but also actively contribute to a culture of safety and environmental stewardship within your organization.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,4-Difluoro-5-methylbenzonitrile is foundational to innovation. However, the integrity of our science is intrinsically linked to the safety of our practices. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects both the researcher and the research.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is an organic fluorine compound that exists as a cream to yellow crystalline solid.[1] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar fluorinated benzonitriles allows us to build a robust and cautious hazard assessment. The primary risks are associated with acute toxicity, as well as skin, eye, and respiratory irritation.[2][3][4][5]

The nitrile functional group (-C≡N) can be toxic, and the presence of fluorine atoms can alter the molecule's reactivity and biological interactions. Therefore, a conservative approach to PPE is paramount.

Hazard ClassificationGHS Codes (Typical for Class)Description & Rationale for Protection
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2][6] This broad toxicity profile necessitates a full barrier approach to prevent any route of exposure. The primary goal of PPE here is to eliminate all direct contact.
Skin Corrosion/Irritation H315Causes skin irritation.[2][3][7] Direct contact with the solid powder or solutions can lead to localized inflammation. Chemical-resistant gloves and lab coats are non-negotiable.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[2][3][7] The crystalline, dusty nature of the solid poses a significant risk of eye contact, which can lead to severe damage. Tightly sealed safety goggles are required over safety glasses.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[2][3][7] Inhalation of the fine powder or dust can irritate the respiratory tract.[2][3] Handling must be done in a well-ventilated area, with respiratory protection required if dust generation is unavoidable.

Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic risk assessment. The following ensemble represents the minimum standard for handling this compound in solid form or in solution.

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2]

    • Causality: Standard safety glasses are insufficient. The fine, crystalline nature of this compound means dust can easily bypass the seal of regular glasses. Goggles provide a complete seal around the eyes, protecting from both airborne particulates and accidental splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large quantities of a solution.

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves.[8][9][10] Always inspect gloves for tears or punctures before use.[2][11] For prolonged work or when handling larger quantities, consider wearing two pairs of gloves (double-gloving).

    • Causality: Nitrile provides excellent resistance to a wide range of chemicals, including solvents commonly used to dissolve benzonitrile compounds.[8][10][12] Unlike latex, nitrile gloves also eliminate the risk of latex allergies.[8][13] The practice of double-gloving provides an additional layer of security against undetected micropunctures and allows for a safer doffing process.

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat. For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.

    • Causality: The lab coat protects your skin and personal clothing from contamination with dust or droplets. It must be kept clean and laundered professionally, never taken home, to prevent secondary exposure.

  • Respiratory Protection:

    • Requirement: All handling of solid this compound must be performed in a certified chemical fume hood or a well-ventilated area to avoid the formation of dust and aerosols.[1][2][11]

    • Causality: The primary inhalation risk comes from airborne crystalline particles. A fume hood provides the necessary engineering control to capture these particles at the source. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator may be required.[5][11]

PPE Selection Workflow

The specific tasks you perform will dictate the precise level of PPE required. This diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_eng Engineering Controls & Disposal start Assess Task: Handling this compound task_scale Scale of Operation? start->task_scale ppe_small Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles task_scale->ppe_small < 1g, non-aerosolizing ppe_large Enhanced PPE: - Double Nitrile Gloves - Chem-Resistant Apron - Goggles & Face Shield task_scale->ppe_large > 1g or potential for splashing/dusting eng_controls Work in Fume Hood ppe_small->eng_controls ppe_large->eng_controls disposal Segregate Contaminated PPE for Professional Disposal eng_controls->disposal

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Procedural Guidance: Donning and Doffing Protocols

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence - The "Contaminated to Contaminated" Principle:

This process is designed to ensure that a contaminated glove only touches another contaminated surface.

  • Gloves (Outer Pair if Double-Gloved): Using one gloved hand, pinch the palm of the other glove and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward. Place it in the designated receptacle for lab laundry.

  • Face Shield/Goggles: Remove your face shield and goggles by handling the strap, avoiding touching the front surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water. [2][11] This is the final, critical step to remove any potential residual contamination.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial extension of the handling process, ensuring environmental safety and regulatory compliance.

  • Contaminated PPE:

    • All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.

    • Segregate these items into a clearly labeled, sealed hazardous waste container. Do not mix with regular trash.[7]

  • Chemical Waste:

    • Never dispose of this compound down the drain.[14]

    • Keep the chemical in its original or a suitable, tightly closed container that is clearly labeled.[1][7]

    • The primary and safest method for disposal is to use a licensed professional waste disposal company.[7] This ensures the chemical is managed in an environmentally sound and compliant manner.

  • Spill Cleanup:

    • In case of a spill, wear your full PPE ensemble.

    • Carefully sweep up the solid material, avoiding dust creation.[2] Use vacuum equipment where practical.

    • Place the spilled material and all cleanup materials into a sealed, labeled hazardous waste container.

    • Dispose of the contents in accordance with local, state, or national legislation.[2]

Emergency First Aid Measures

Should an exposure occur despite precautions, immediate action is required.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3][11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][3][11]

By integrating these principles of hazard assessment, diligent PPE use, and procedural discipline, you build a resilient safety culture. This allows you to focus on your primary objective—advancing science—with the confidence that your most important instrument, yourself, is well-protected.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-5-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-5-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.